molecular formula C7H12O3 B2558585 1,7-Dioxaspiro[4.4]nonan-3-ol CAS No. 2000452-37-7

1,7-Dioxaspiro[4.4]nonan-3-ol

Cat. No.: B2558585
CAS No.: 2000452-37-7
M. Wt: 144.17
InChI Key: PXEOHWDFPMWAHI-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]nonan-3-ol is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17. The purity is usually 95%.
BenchChem offers high-quality 1,7-Dioxaspiro[4.4]nonan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Dioxaspiro[4.4]nonan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-7(10-4-6)1-2-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEOHWDFPMWAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Dioxaspiro[4.4]nonan-3-ol: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1,7-Dioxaspiro[4.4]nonan-3-ol, a functionalized spiroketal of interest in synthetic and medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes information from analogous structures and established principles of spiroketal chemistry to offer insights into its structure, properties, synthesis, and potential applications. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the unique three-dimensional scaffolds offered by spirocyclic systems.

Introduction to Spiroketals and the 1,7-Dioxaspiro[4.4]nonane Core

Spiroketals are a class of organic compounds characterized by a spirocyclic system where two rings are joined by a single common atom, which is a ketal carbon.[1] This structural motif is found in a wide array of biologically active natural products, including antibiotics, pheromones, and toxins.[1][2][3][4][5] The inherent three-dimensionality and conformational rigidity of the spiroketal scaffold make it an attractive structural element in drug design, allowing for precise spatial presentation of functional groups.[2][6][7]

The 1,7-dioxaspiro[4.4]nonane core consists of two fused five-membered tetrahydrofuran rings sharing a central spirocyclic carbon. The presence of a hydroxyl group at the 3-position introduces a key functional handle for further chemical modification and can significantly influence the molecule's physicochemical properties and biological interactions.

Chemical Structure and Stereochemistry

The structure of 1,7-Dioxaspiro[4.4]nonan-3-ol presents several stereochemical considerations. The spirocenter at C5 is a stereogenic center, and the carbon bearing the hydroxyl group (C3) is also chiral. This leads to the possibility of multiple diastereomers and enantiomers. The relative stereochemistry between the C3 hydroxyl group and the substituents on the other ring will dictate the overall three-dimensional shape and conformational preferences of the molecule.

The conformation of the 1,7-dioxaspiro[4.4]nonane system is influenced by the anomeric effect, where the lone pairs on the ring oxygens interact with the antibonding orbital of the C-O bonds at the spirocenter. This effect stabilizes conformations where the oxygen lone pairs are anti-periplanar to the adjacent C-O bond.

Diagram: Chemical Structure of 1,7-Dioxaspiro[4.4]nonan-3-ol

Caption: General structure of 1,7-Dioxaspiro[4.4]nonan-3-ol.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₂O₃Based on the chemical structure.
Molecular Weight 144.17 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for small, functionalized organic molecules.
Boiling Point Estimated > 200 °CThe hydroxyl group and polar ether linkages will increase the boiling point through hydrogen bonding and dipole-dipole interactions.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, THF). Limited solubility in water.The hydroxyl group enhances water solubility, but the hydrocarbon backbone limits it.
LogP Estimated 0.5 - 1.5A measure of lipophilicity; the value is a balance between the polar hydroxyl and ether groups and the nonpolar carbon framework.

Synthesis Strategies

The synthesis of spiroketals can be challenging, particularly when stereocontrol is required.[5] Several general strategies are employed, which can be adapted for the synthesis of 1,7-Dioxaspiro[4.4]nonan-3-ol.[14]

Acid-Catalyzed Spiroketalization of a Dihydroxy Ketone Precursor

This is a common and thermodynamically controlled method for spiroketal formation.[1][2] The key is the synthesis of a suitable dihydroxy ketone precursor.

Diagram: Retrosynthetic Analysis for Spiroketalization

G Target 1,7-Dioxaspiro[4.4]nonan-3-ol Precursor Dihydroxy Ketone Precursor Target->Precursor Spiroketalization BuildingBlocks Simpler Starting Materials Precursor->BuildingBlocks C-C Bond Formation

Caption: Retrosynthetic approach to 1,7-Dioxaspiro[4.4]nonan-3-ol.

Proposed Synthetic Protocol:

  • Synthesis of the Dihydroxy Ketone Precursor: A potential route could involve the nucleophilic addition of an organometallic reagent to a lactone, followed by functional group manipulations to install the second hydroxyl group and the ketone.

  • Spiroketalization: The dihydroxy ketone is dissolved in a suitable solvent (e.g., dichloromethane or toluene) with an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid). The reaction is often heated with removal of water to drive the equilibrium towards the spiroketal product.

Kinetically Controlled Spirocyclization

For stereoselective synthesis, kinetically controlled methods are often preferred.[5] These methods can provide access to spiroketals that are not the thermodynamic product.[2] One such approach involves the spirocyclization of glycal epoxides.[5][15][16]

Experimental Insight: The choice of catalyst and reaction conditions in kinetically controlled spirocyclizations is crucial for determining the stereochemical outcome at the anomeric carbon.[2]

Spectroscopic Characterization

The structure of 1,7-Dioxaspiro[4.4]nonan-3-ol would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum would show characteristic signals for the methine proton adjacent to the hydroxyl group (around 3.5-4.5 ppm). The protons on the carbon backbone would appear in the aliphatic region (1.5-2.5 ppm), with their multiplicity revealing coupling relationships.

  • ¹³C NMR: The carbon spectrum would show a signal for the spiroketal carbon (C5) in the range of 90-110 ppm. The carbon bearing the hydroxyl group (C3) would resonate around 60-75 ppm. The remaining aliphatic carbons would appear at higher field.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.[17][18] Strong C-O stretching bands for the ether linkages would be observed in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed, and fragmentation would likely involve the loss of water from the hydroxyl group and cleavage of the tetrahydrofuran rings.

Potential Applications in Drug Discovery and Materials Science

Spiroketals are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in biologically active natural products.[2] The rigid, three-dimensional structure of the 1,7-dioxaspiro[4.4]nonane core can serve as a template to orient appended functional groups in specific vectors for interaction with biological targets.[2][6]

  • Drug Discovery: The hydroxyl group of 1,7-Dioxaspiro[4.4]nonan-3-ol provides a convenient point for derivatization to create libraries of compounds for screening against various biological targets.[6] Spiroketal-containing molecules have shown a wide range of biological activities, including anticancer, antibiotic, and antifungal properties.[19]

  • Materials Science: Dioxaspiro compounds have been investigated as components of biolubricants and functional polymers.[20][21] The specific properties of 1,7-Dioxaspiro[4.4]nonan-3-ol could make it a useful monomer or building block for novel materials.

Conclusion

1,7-Dioxaspiro[4.4]nonan-3-ol represents a valuable, yet underexplored, chemical entity. Based on the established chemistry of spiroketals, it is a synthetically accessible molecule with significant potential for applications in drug discovery and materials science. Further research into the stereoselective synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

  • Shin, S. K., Lee, W. K., & Kim, S. J. (2002). STEREOCONTROLLED SYNTHESIS OF A HIGHLY FUNCTIONALIZED 1,7-DIOXASPIRO[4.4]NONANE DERIVATIVE RELATED TO ANTIBIOTIC PSEUROTINS‡ S. Heterocycles, 57(3), 435.
  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. [Link]

  • Psenakova, K., & Konecna, K. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 747–751. [Link]

  • Moilanen, S. B., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Journal of the American Chemical Society, 131(4), 1497–1505. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

  • Various Authors. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and biological properties of spiroacetal-containing small molecules. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed. [Link]

  • Kanger, T. (n.d.). Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. Digikogu. Retrieved from [Link]

  • Kurniawan, Y. S., Ramanda, Y., Thomas, K., Hendra, & Wahyuningsih, T. D. (2021). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul, 16(2), 123. [Link]

  • Wikipedia contributors. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. Retrieved from [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227–256. [Link]

  • Yus, M., & Foubelo, F. (2006). Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters, 47(8), 1187-1190.
  • Omura, S., & Crump, A. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1436–1443. [Link]

  • Ballini, R., & Petrini, M. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 318–331. [Link]

  • Various Authors. (n.d.). Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dioxaspiro[4.4]nonane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-Dioxaspiro(4.4)nonane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-Dioxaspiro[4.4]nonane-2,7-dione. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-7-azaspiro(4.4)nonane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.4)nonane. PubChem. Retrieved from [Link]

  • Various Authors. (n.d.). 1H-NMR spectra of D[4.4]. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,6-Dioxaspiro[4.4]nonane-2,7-dione. NIST Chemistry WebBook. Retrieved from [Link]

  • Hadjiivanov, K. I. (2014). Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy. Advances in Catalysis, 57, 99–318. [Link]

  • Wikipedia contributors. (n.d.). Spiroketal. Wikipedia. Retrieved from [Link]

  • Fubini, B., & Borm, P. J. A. (2018). Physico-Chemical Approaches to Investigate Surface Hydroxyls as Determinants of Molecular Initiating Events in Oxide Particle Toxicity. Nanomaterials, 8(12), 1021. [Link]

Sources

Technical Guide: Biological Activity and Toxicity Profile of Dioxaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dioxaspiro scaffold, particularly the 1,4-dioxaspiro[4.5]decane system, represents a privileged structure in medicinal chemistry.[1] Unlike flat aromatic systems, dioxaspiro compounds possess inherent three-dimensionality (


 character) and conformational rigidity due to the spiro-fusion of the dioxolane and cyclohexane rings. This guide analyzes the pharmacological utility of these compounds, focusing on their high-affinity binding to G-protein coupled receptors (GPCRs), specifically 5-HT1A and Sigma-1 receptors, and delineates their toxicity profiles through selectivity indices (SI) and metabolic stability assessments.

Structural Significance & Chemical Architecture

The pharmacological potency of dioxaspiro compounds stems from the Thorpe-Ingold effect (gem-dialkyl effect). The spiro-carbon forces the ring substituents into specific vectors, reducing the entropic penalty upon binding to a protein target.

Key Structural Features:
  • Conformational Restriction: The spiro-center locks the orientation of the oxygen atoms, often mimicking the spatial arrangement of peptide bonds or acting as bioisosteres for morpholine/piperidine rings.

  • Lipophilicity Modulation: The 1,4-dioxolane ring modulates

    
    , improving blood-brain barrier (BBB) permeability—a critical feature for CNS-active agents.
    
  • Metabolic Liability: The ketal center is susceptible to acid-catalyzed hydrolysis, a feature that must be managed via steric hindrance or electronic deactivation during lead optimization.

Diagram 1: Synthetic Pathway & Diversification

The following workflow illustrates the primary synthetic route via acid-catalyzed ketalization and subsequent functionalization.

DioxaspiroSynthesis Cyclohexanone Cyclohexanone Derivative Intermediate 1,4-Dioxaspiro[4.5]decane (Core Scaffold) Cyclohexanone->Intermediate p-TSOH, Toluene Reflux (-H2O) Diol Ethylene Glycol Diol->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination R-NH2, NaBH(OAc)3 Target Bioactive Ligand (e.g., 5-HT1A Agonist) ReductiveAmination->Target Functionalization

Figure 1: General synthetic workflow for accessing pharmacologically active dioxaspiro amines.

Therapeutic Profiles

Neurological Applications (5-HT1A & Sigma-1)

Research indicates that 1,4-dioxaspiro[4.5]decane derivatives are potent ligands for the 5-HT1A receptor (serotonin) and Sigma-1 (


) receptor .
  • Mechanism: The dioxaspiro core acts as a spacer that positions an aryl-piperazine moiety into the receptor's orthosteric binding site. The oxygen atoms likely participate in hydrogen bonding or dipole interactions within the transmembrane domain.

  • Case Study (Compound 15): A derivative combining a dioxaspiro core with a flexible amine chain demonstrated high affinity (

    
    ) and efficacy (
    
    
    
    ) as a 5-HT1A partial agonist, showing neuroprotective and antinociceptive (pain-blocking) activity.
Oncology & Tumor Imaging

Certain fluorinated dioxaspiro derivatives serve as radioligands for Sigma-1 receptors , which are overexpressed in rapidly proliferating tumor cells (e.g., melanoma, breast cancer).

  • Selectivity: The spiro-scaffold provides high selectivity for

    
     over 
    
    
    
    receptors (up to 30-fold) and vesicular acetylcholine transporters.[2]
  • Cytotoxicity: In vitro assays against MCF-7 and HeLa cell lines show

    
     values in the low micromolar range (2–10 µM).[3] The mechanism involves modulation of calcium signaling and induction of apoptosis via the intrinsic mitochondrial pathway.
    
Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram details the logic used to optimize the dioxaspiro scaffold for receptor binding.

SAR_Logic Core Dioxaspiro Core (Scaffold) Linker Linker Length (Alkyl Chain) Core->Linker Positions Pharmacophore Metab Metabolic Stability (Steric Bulk) Core->Metab Ring Size Amine Basic Amine (Piperazine/Piperidine) Linker->Amine Aryl Distal Aryl Group (e.g., 2-OMe-Phenyl) Amine->Aryl Affinity High 5-HT1A Affinity (Cation-Pi Interaction) Amine->Affinity Protonated N Selectivity Selectivity over Alpha-1 Adrenoceptors Aryl->Selectivity Electronic Effects

Figure 2: SAR decision tree for optimizing dioxaspiro-based GPCR ligands.

Toxicity & Safety Profile

The "drug-likeness" of dioxaspiro compounds is defined by their Selectivity Index (SI) and metabolic robustness.

Cytotoxicity & Selectivity Index (SI)

To validate safety, cytotoxicity is measured against both cancer lines (e.g., HepG2) and normal cells (e.g., PBMCs or hepatocytes).

  • Metric:

    
    
    
  • Threshold: An

    
     is generally required for early hits; lead candidates often require 
    
    
    
    .
  • Observation: Dioxaspiro derivatives often display lower toxicity toward normal fibroblasts compared to flat aromatic intercalators, likely due to a lack of DNA intercalation capability.

Metabolic Stability Issues

The 1,4-dioxaspiro functionality is essentially a ketal .

  • Risk: In the acidic environment of the stomach (

    
    ), ketals can hydrolyze back to the parent ketone and diol.
    
  • Mitigation: Introduction of electron-withdrawing groups near the spiro-center or using bulky substituents on the dioxolane ring increases resistance to acid hydrolysis.

Experimental Protocols

Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Standard procedure for generating the core scaffold.

  • Reagents: 1,4-Cyclohexanedione monoethylene acetal (10 mmol), Ethylene glycol (12 mmol), p-Toluenesulfonic acid (p-TSOH, catalytic amount), Toluene (50 mL).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Reflux the mixture at 110°C for 4–6 hours. Monitor water collection in the trap.

  • Workup: Cool to room temperature. Wash with saturated

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc 8:2).
    
Protocol: In Vitro Cytotoxicity (MTT Assay)

Standard procedure for determining


 and SI.
  • Seeding: Plate cells (e.g., MCF-7 or HEK293 for toxicity control) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve dioxaspiro test compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine 
    
    
    
    .

References

  • European Journal of Medicinal Chemistry. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • Drug Hunter. (2025).[4][5] The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

Sources

The Spiroketal Motif: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiroketal (or spiroacetal) moiety—a bicyclic system where two rings share a single carbon atom and two oxygen atoms—represents one of nature’s most privileged pharmacophores. From the rigid backbone of marine toxins to the recognition elements of insect pheromones, this structural motif is not merely an architectural curiosity but a thermodynamic inevitability driven by stereoelectronic forces.

This guide analyzes the historical trajectory of spiroketal discovery, dissecting the transition from serendipitous isolation to rational, stereocontrolled synthesis. It provides a self-validating experimental framework for the construction of these systems, grounded in the fundamental principles of the anomeric effect.

Part 1: Structural Fundamentals & The Anomeric Effect

To understand the history of spiroketals, one must first understand the invisible force that constructs them: the anomeric effect . Unlike typical cyclohexane systems where sterics dictate equatorial preference, spiroketals often favor the axial orientation of exocyclic oxygens.

The Causality of Stability

The thermodynamic stability of naturally occurring spiroketals (e.g., [6,6]-spiroketals) is governed by the stabilizing interaction between the lone pair of the ring oxygen (


) and the antibonding orbital of the adjacent C-O bond (

).
  • Single Anomeric Effect: One oxygen lone pair donates into one antibonding orbital (~1.5 kcal/mol stabilization).

  • Double Anomeric Effect: Both oxygen atoms reciprocate this donation. This is the "Thermodynamic Product" found in the vast majority of stable natural products like simple pheromones and the core of avermectins.

Visualization: The Logic of Spiroketal Synthesis

The following decision tree illustrates the strategic divergence between thermodynamic and kinetic synthesis, a critical concept for the bench scientist.

SpiroketalLogic Start Target Spiroketal Structure CheckStab Is the target Thermodynamically Stable? (Double Anomeric Effect?) Start->CheckStab YesPath YES: Thermodynamic Control CheckStab->YesPath Axial-Axial Orientation NoPath NO: Kinetic Control Required CheckStab->NoPath Axial-Equatorial / Eq-Eq AcidCat Method: Acid-Catalyzed Cyclization (pTsOH, CSA) YesPath->AcidCat Mech1 Mechanism: Reversible Oxocarbenium Ion Formation AcidCat->Mech1 MetalCat Method: Hetero-Michael Addition or Transition Metal Catalysis (Au, Pd) NoPath->MetalCat Chelation Mechanism: Chelation Control / Irreversible Ring Closure MetalCat->Chelation

Figure 1: Strategic decision tree for spiroketal synthesis based on thermodynamic stability.

Part 2: Historical Trajectory of Discovery[1]

The discovery of spiroketals tracks the evolution of analytical chemistry, moving from degradation studies in the 1930s to NMR-guided elucidation in the 1980s.

Era 1: The Steroidal Sapogenins (1930s - 1950s)

The first major encounter with the spiroketal motif was Diosgenin , isolated from Dioscorea (wild yam).

  • Discovery: Identified in the 1930s, its structure was initially controversial.

  • Significance: It served as the raw material for the "Marker Degradation," a semi-synthetic process that converted plant spiroketals into progesterone and cortisone. This was the birth of the steroid industry.

  • Structural Insight: The rigidity of the spiroketal E/F rings provided the necessary template for stereoselective degradation [1].

Era 2: The Pheromone Boom (1970s)

As gas chromatography-mass spectrometry (GC-MS) advanced, volatile spiroketals were identified as key communication molecules in insects.

  • Example: Chalcogran , the aggregation pheromone of the spruce bark beetle.

  • Mechanism: These simple [5,5] or [5,6]-spiroketals are volatile enough for airborne transmission but stable enough to persist in the environment, a property conferred by the anomeric effect.

Era 3: The Golden Age of Macrolides (1980s - Present)

The isolation of Avermectins (Nobel Prize 2015) and Milbemycins marked the pinnacle of spiroketal discovery.

  • Discovery: Isolated from Streptomyces avermitilis by Satoshi Ōmura and William Campbell.[1]

  • Causality: The [6,6]-spiroketal unit in avermectin locks the macrocycle into a specific conformation required to bind glutamate-gated chloride channels in parasites [2].

  • Biosynthesis: Recent studies identified AveC as the specific enzyme responsible for the spiroketalization step, proving that nature uses enzymatic scaffolds to overcome entropy [3].

Part 3: Comparative Analysis of Synthetic Strategies

The synthesis of these targets requires choosing between thermodynamic equilibration and kinetic trapping.

Table 1: Thermodynamic vs. Kinetic Control in Spiroketal Synthesis

FeatureThermodynamic ControlKinetic Control
Driving Force The Anomeric Effect (Orbital overlap

)
Chelation or Steric blocking
Reagents Brønsted Acids (pTsOH, CSA, HCl)Transition Metals (AuCl, Pd(II)), Lewis Acids (TiCl4)
Key Intermediate Oxocarbenium Ion (Reversible)Metal-Alkyne Complex or Enol Ether
Product Geometry Favors double axial (stabilized)Can access contra-thermodynamic (equatorial)
Typical Target Avermectin core, TalaromycinsSpongistatin (specific rings), Pheromone isomers

Part 4: Validated Experimental Protocol

Protocol: Acid-Catalyzed Spirocyclization (Thermodynamic)

Context: This protocol describes the cyclization of a dihydroxy ketone precursor to form a thermodynamically stable [6,6]-spiroketal. This is the industry-standard method for synthesizing the core of compounds like Avermectin.

1. Precursor Preparation[2]
  • Requisite: A purified dihydroxy ketone (open chain).

  • Quality Control: Ensure the precursor is free of basic impurities (amines) which can poison the acid catalyst.

2. Reaction Setup (Self-Validating System)
  • Solvent: Dichloromethane (DCM). Note: Non-polar solvents enhance the anomeric effect by destabilizing the separated dipoles of the equatorial conformer.

  • Catalyst: Camphorsulfonic Acid (CSA) - 10 mol%.

  • Temperature: 0°C to Room Temperature (23°C).

3. Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equiv of the dihydroxy ketone in anhydrous DCM (0.1 M concentration).

  • Initiation: Add 0.1 equiv (10 mol%) of CSA in one portion.

  • Monitoring (Validation Point): Monitor via Thin Layer Chromatography (TLC).

    • Observation: Disappearance of the polar dihydroxy ketone spot.

    • Endpoint: Appearance of a less polar spot (spiroketal).

    • Timeframe: Typically 1–4 hours.

  • Equilibration: If the "kinetic" product forms initially (often seen as a second spot), allow the reaction to stir longer (up to 12h) to funnel all material to the thermodynamic (double anomeric) product.

  • Quench: Add saturated aqueous NaHCO₃ (equal volume). Vigorous stirring is required to neutralize the acid in the organic phase.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

4. Workflow Visualization

The following diagram maps the reaction progression and the critical "Validation Node" where the scientist must decide to quench or equilibrate.

ProtocolWorkflow Input Dihydroxy Ketone (Precursor) Reaction Acid Treatment (DCM, CSA, 23°C) Input->Reaction Intermediate Oxocarbenium Intermediate Reaction->Intermediate Check TLC Validation: Single Non-polar Spot? Intermediate->Check Equilibrate Continue Stirring (Thermodynamic Equilibration) Check->Equilibrate No (Mixture) Quench Quench (NaHCO3) & Isolation Check->Quench Yes (Stable Product) Equilibrate->Intermediate Recycle

Figure 2: Workflow for acid-catalyzed spirocyclization with built-in validation loops.

References

  • Marker, R. E., et al. (1940). Sterols. CV. The Preparation of Testosterone and Related Compounds from Sarsasapogenin and Diosgenin. Journal of the American Chemical Society.[3][4]

  • Campbell, W. C. (2012).[5] History of Avermectin and Ivermectin, with Notes on the History of Other Macrocyclic Lactone Antiparasitic Agents. Current Pharmaceutical Biotechnology.

  • Zhang, Q., et al. (2013). Spiroketal Formation and Modification in Avermectin Biosynthesis Involves a Dual Activity of AveC.[3][6] Journal of the American Chemical Society.[3][4]

  • Brimble, M. A., et al. (2025).[7] Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.[7][8] Natural Product Reports.

  • Tan, D. S., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization.[9] Journal of the American Chemical Society.[3][4]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Protocols for 1,7-Dioxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical document for synthetic chemists and process development scientists. It details the stereocontrolled synthesis of 1,7-Dioxaspiro[4.4]nonan-3-ol , a structural motif present in various bioactive spiroketals and insect pheromones (e.g., Bactrocera species).

Executive Summary

The 1,7-dioxaspiro[4.4]nonane skeleton represents a unique challenge in stereoselective synthesis due to the flexibility of the five-membered rings and the lower thermodynamic preference for the "double anomeric" effect compared to [5.5] or [6.6] systems. This protocol details a robust, modular approach to synthesizing the (3R,5R)-1,7-dioxaspiro[4.4]nonan-3-ol diastereomer.

The method utilizes Sharpless Asymmetric Dihydroxylation (SAD) to establish absolute stereochemistry, followed by a thermodynamically controlled acid-catalyzed spirocyclization . This route is preferred for its high enantiomeric excess (>95% ee) and scalability compared to metal-catalyzed cycloisomerizations.

Mechanistic Foundation & Retrosynthesis

The Thermodynamic Challenge

In spiroketal synthesis, the configuration of the spiro-center is often governed by the anomeric effect .

  • [6.6] Systems: The thermodynamic product usually has both oxygens axial, stabilized by two anomeric effects.

  • [4.4] Systems: The anomeric effect is weaker due to ring strain. However, H-bonding from the C3-hydroxyl group can significantly influence the equilibrium, often favoring the isomer where the -OH is capable of intramolecular hydrogen bonding with the spiro-ring oxygen.

Retrosynthetic Logic

The strategy disconnects the spiroketal at the acetal carbon, revealing a linear dihydroxy-ketone precursor.

  • Key Disconnection: C5 (Spiro) – O1/O7.

  • Chirality Source: The C3 stereocenter is established early via asymmetric catalysis (SAD).

  • Cyclization: Spontaneous ring closure under acidic conditions.

Retrosynthesis Target 1,7-Dioxaspiro[4.4]nonan-3-ol (Target Molecule) Precursor Linear Dihydroxy-Ketone (Open Chain Form) Target->Precursor Acid-Catalyzed Spirocyclization StartMat Functionalized Alkene (Start Material) Precursor->StartMat Sharpless Asymmetric Dihydroxylation (AD)

Figure 1: Retrosynthetic breakdown of the spiroketal core.

Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Precursor

Objective: Synthesis of the linear dihydroxy ketone with high enantiopurity. Reaction Type: Sharpless Asymmetric Dihydroxylation (SAD).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
AD-mix-β 1.4 g/mmol Chiral Catalyst System
Methanesulfonamide 1.0Hydrolysis accelerator
(E)-Alkene Substrate 1.0Starting Material
t-BuOH / H₂O (1:1) SolventReaction Medium
Sodium Sulfite ExcessQuenching Agent
Step-by-Step Workflow
  • Setup: In a round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water. Stir at room temperature until two clear phases form.

  • Cooling: Cool the mixture to 0 °C. Add methanesulfonamide (1.0 equiv).

  • Addition: Add the alkene substrate (dissolved in minimal t-BuOH) slowly to the stirring mixture.

  • Incubation: Stir vigorously at 0 °C for 24–48 hours. Monitor consumption of starting material via TLC (stain with KMnO₄).

  • Quench: Add solid sodium sulfite (1.5 g per mmol substrate) and warm to room temperature. Stir for 45 minutes to reduce the osmium (VIII) species.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with 2N KOH, then brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Checkpoint: Verify ee via Chiral HPLC (e.g., Chiralcel OD-H column). Target >95% ee.

Phase 2: Acid-Catalyzed Spirocyclization

Objective: Thermodynamic closure of the rings to form the spiroketal. Critical Parameter: Control of reaction time to allow thermodynamic equilibration to the major diastereomer.

Reagents & Materials
ReagentRoleConditions
p-Toluenesulfonic Acid (pTSA) Catalyst (10 mol%)Anhydrous
Dichloromethane (DCM) Solvent0.1 M Concentration
Molecular Sieves (4Å) Water ScavengerActivated
Step-by-Step Workflow
  • Dissolution: Dissolve the purified dihydroxy-ketone (from Phase 1) in anhydrous DCM (0.1 M).

  • Catalysis: Add pTSA•H₂O (0.1 equiv). Optional: Add activated 4Å molecular sieves to drive equilibrium if water removal is limiting.

  • Reaction: Stir at room temperature.

    • Kinetic Phase (1-2 hrs): Mixture of spiroketal diastereomers forms.[2][4]

    • Thermodynamic Phase (12-24 hrs): Equilibration to the most stable isomer (usually the one stabilized by intramolecular H-bonding in 3-ol systems).

  • Monitoring: Monitor by ¹H NMR of aliquots. Look for the stabilization of the spiro-carbon signal (~105-110 ppm in ¹³C NMR).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Et₂O.

  • Isolation: Purify via flash chromatography on silica gel (pre-treated with 1% Et₃N to prevent acid-catalyzed isomerization on the column).

Reaction Pathway Visualization

The following diagram illustrates the transformation from the linear precursor to the spiroketal, highlighting the transition from kinetic to thermodynamic products.

ReactionFlow Figure 2: Thermodynamic Equilibration Pathway Substrate Linear Dihydroxy-Ketone (Chiral) Oxonium Oxonium Ion Intermediate (Transient) Substrate->Oxonium pTSA, DCM Cyclization 1 Kinetic Kinetic Spiroketal Mix (Isomers A + B) Oxonium->Kinetic Fast Ring Closure Thermo Thermodynamic Product (1,7-Dioxaspiro[4.4]nonan-3-ol) Oxonium->Thermo H-Bond Stabilization Anomeric Effect Kinetic->Oxonium Reversible Opening

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereomeric Ratio (dr) Insufficient reaction time; Kinetic trap.Extend reaction time (up to 48h). Ensure acid catalyst is active.
Product Decomposition Acid sensitivity during purification.Use silica gel pre-treated with 1% Triethylamine. Store product at -20°C.
Incomplete Cyclization Water presence inhibiting equilibrium.Add activated 4Å Molecular Sieves. Run reaction in benzene/toluene with Dean-Stark trap if necessary.
Racemization Retro-aldol or elimination pathways.Avoid heating >40°C. Ensure SAD step had high ee.

References

  • Mechanistic Basis: Deslongchamps, P. Stereoelectronic Effects in Organic Chemistry. Pergamon Press, 1983. (Foundational text on the anomeric effect in spiroketals).
  • Spiroketal Synthesis: Perkins, M. V., & Kitching, W. (1991). "Synthesis and structure of some hydroxyspiroacetals." Journal of Organic Chemistry. Link

  • Pheromone Context: Fletcher, M. T., & Kitching, W. (1995). "Chemistry of fruit flies." Chemical Reviews. Link

  • Catalytic Method: Trost, B. M., & Quancard, J. (2006). "Palladium-catalyzed enantioselective synthesis of spiroketals." Journal of the American Chemical Society. Link

  • Sharpless AD Protocol: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews. Link

Sources

Using 1,7-Dioxaspiro[4.4]nonan-3-ol in total synthesis of macrolides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1,7-dioxaspiro[4.4]nonan-3-ol (and its stereoisomers, structurally often referred to as 1,6-dioxaspiro[4.4]nonan-3-ol in IUPAC conventions for spiroketals) in the total synthesis of bioactive macrolides.

Part 1: Strategic Overview & Technical Context

1.1 The Molecule & Nomenclature Clarification The target molecule, 1,7-dioxaspiro[4.4]nonan-3-ol (CAS: 2000452-37-7), represents a [4.4]-spiroketal scaffold.[1][2] While commercial databases often use the "1,7-dioxa" numbering, standard IUPAC nomenclature for spiroketals (where the spiro carbon is C5) typically designates these as 1,6-dioxaspiro[4.4]nonanes . This guide addresses the scaffold as the [4.4]-spiroketal core , a privileged motif found in macrolides such as Cephalosporolides E & F , Pseurotins , and Spongistatins .

1.2 Role in Macrolide Synthesis In drug development, this spiroketal unit serves three critical functions:

  • Conformational Locking: The rigid spiro-fusion restricts the flexibility of the macrolide ring, reducing the entropic penalty of binding to biological targets.

  • Pharmacophore Scaffolding: The C3-hydroxyl group acts as a chiral handle for coupling to the polyketide chain (via esterification or etherification) or for further functionalization.

  • Thermodynamic Switch: The spirocenter is subject to anomeric effects, allowing researchers to control stereochemistry via equilibration (thermodynamic control) or chelation (kinetic control).

Part 2: Critical Analysis & Stereochemical Logic

2.1 The Anomeric Effect & Stability The synthesis of [4.4]-spiroketals is governed by the stability of the spirocenter. Unlike [5.5]-spiroketals (where the double anomeric effect strongly favors one isomer), [4.4]-systems are more subtle.

  • Thermodynamic Product: Typically the isomer where oxygen lone pairs are anti-periplanar to the C-O bonds of the adjacent ring (stabilized by the anomeric effect).

  • Kinetic Product: Often formed via chelation-controlled cyclization (e.g., using Zn²⁺ or Ag⁺), which can override thermodynamic preferences.

2.2 Key Challenges

  • Acid Sensitivity: The spiroketal linkage is labile under acidic conditions, leading to scrambling of the spirocenter.

  • 3-OH Stereocenter: Establishing the correct chirality at C3 is crucial, as it dictates the spatial orientation of the attached macrolide chain.

Part 3: Experimental Protocols

Protocol A: Synthesis of the 1,7-Dioxaspiro[4.4]nonan-3-ol Core

Context: This protocol describes the formation of the spiroketal ring system from a linear dihydroxy-ketone precursor, a common strategy in Cephalosporolide synthesis.

Reagents & Materials:

  • Precursor: 1,8-dihydroxy-4-octanone derivative (protected or free).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA).

  • Solvent: Dichloromethane (DCM) or Benzene (for Dean-Stark).

Step-by-Step Methodology:

  • Precursor Assembly: Synthesize the linear keto-diol chain. Ensure the C3-hydroxyl precursor (if chiral) is protected as a silyl ether (e.g., TBS) if it is not involved in the spirocyclization, or use a triol precursor where the C3-OH is differentiated.

  • Cyclization (Thermodynamic Control):

    • Dissolve the keto-diol (1.0 equiv) in DCM (0.1 M).

    • Add PPTS (0.1 equiv).

    • Stir at room temperature for 4–12 hours. Note: Monitor by TLC for the disappearance of the ketone.

    • Quench: Add saturated aqueous NaHCO₃. Extract with Et₂O.

  • Isomer Equilibration (Optional):

    • If a mixture of diastereomers is obtained, treat the mixture with catalytic CSA in MeOH to drive the equilibrium toward the thermodynamically stable isomer (stabilized by the anomeric effect).

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectations:

Condition Major Isomer Yield Selectivity (dr)
PPTS, DCM, RT Thermodynamic 85-92% 3:1 to 10:1

| ZnCl₂, DCM, -78°C | Kinetic (Chelation) | 70-80% | >15:1 |

Protocol B: Incorporation into Macrolide (Cephalosporolide E Type)

Context: Coupling the spiroketal alcohol to the macrocyclic precursor.

  • Activation: Convert the 1,7-dioxaspiro[4.4]nonan-3-ol to an activated ester or prepare for Yamaguchi macrolactonization.

  • Coupling:

    • Mix the Spiroketal Alcohol (1.0 equiv) with the Carboxylic Acid fragment (1.1 equiv).

    • Add Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, 1.2 equiv) and Et₃N (1.5 equiv) in THF.

    • Stir for 1 hour, then dilute with Toluene and add DMAP (2.0 equiv) slowly (high dilution to favor macrocyclization).

    • Reflux for 12–24 hours.

  • Isolation: Standard aqueous workup and purification.

Part 4: Visualization of Pathways

Figure 1: Retrosynthetic Analysis & Spiroketal Formation

This diagram illustrates the disconnection of a generic [4.4]-spiroketal macrolide (like Cephalosporolide E) into the linear precursor and the spiroketal core.

SpiroketalSynthesis Macrolide Target Macrolide (e.g., Cephalosporolide E) SpiroCore 1,7-Dioxaspiro[4.4]nonan-3-ol (Spiroketal Core) Macrolide->SpiroCore Retrosynthetic Disconnection LinearPrecursor Linear Keto-Diol Precursor (Acyclic) SpiroCore->LinearPrecursor Ring Opening Cyclization Acid-Catalyzed Spiroketalization LinearPrecursor->Cyclization Thermodynamic Route (PPTS) Chelation Metal-Mediated Cyclization (Ag/Zn) LinearPrecursor->Chelation Kinetic Route (Stereocontrol) Cyclization->SpiroCore Forms Stable Isomer Chelation->SpiroCore Forms Kinetic Isomer

Caption: Logical flow from linear precursor to the rigid spiroketal scaffold using thermodynamic vs. kinetic control strategies.

Part 5: References

  • Tadano, K. et al. (2002).[3] "Stereocontrolled Synthesis of a Highly Functionalized 1,7-Dioxaspiro[4.4]nonane Derivative Related to Antibiotic Pseurotins." Heterocycles. Link

  • Britton, R. et al. (2012).[4] "Enantioselective synthesis of spiroacetals via silver(I)-promoted alkylation of hemiacetals: total synthesis of cephalosporolides E and F." Organic Letters.[4] Link

  • Tong, R. et al. (2009). "Pd(II)-Mediated Alkynediol Spiroketalization: First Total Synthesis of (−)-Cephalosporolide E and (+)-Cephalosporolide F." The Journal of Organic Chemistry.[5] Link

  • Brimble, M. A. et al. (2012).[4] "Spiroketal natural products: isolation, biological activity, biosynthesis, and synthesis."[6] Natural Product Reports. Link

Sources

Application Note: Precision Engineering of Spiroketals via Intramolecular Hetero-Michael Addition (IMHMA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Spiroketals are privileged structural motifs in natural products (e.g., spongistatins, avermectins, spirolides) and increasingly prevalent in fragment-based drug discovery. While acid-catalyzed dehydration of dihydroxy-ketones is the historical standard, it is often limited by thermodynamic equilibration, invariably favoring the product stabilized by the anomeric effect .

This guide focuses on the Intramolecular Hetero-Michael Addition (IMHMA) . Unlike dehydrative cyclization, IMHMA utilizes an


-unsaturated ketone (enone) as an electrophilic trap for a pendant hydroxyl group. This approach offers distinct advantages:
  • Kinetic Control: Access to "contra-thermodynamic" isomers unavailable via acid catalysis.

  • Mild Conditions: Avoidance of harsh dehydrating conditions that racemize sensitive stereocenters.

  • Cascade Potential: The ability to perform Double Intramolecular Hetero-Michael Additions (DIHMA) to construct complex bis-spiroketals in a single operation.

Scientific Foundation: Mechanism & Control[1]

To master IMHMA, one must understand the competition between steric and electronic forces.

The Anomeric Effect vs. Kinetic Trapping

In a thermodynamic system (acid-catalyzed), the spiroketal oxygen lone pairs align anti-periplanar to the C-O bond of the adjacent ring (


), stabilizing the axial orientation. This is the anomeric effect .

In IMHMA, the reaction is driven by the nucleophilic attack of an alkoxide (or activated alcohol) onto the


-carbon of an enone.
  • Kinetic Phase: The stereochemistry is determined by the trajectory of the attack (Bürgi-Dunitz angle) and the conformation of the linker chain (often a chair-like transition state).

  • Thermodynamic Phase: If the reaction conditions allow reversibility (e.g., high temperature, strong acid), the product will equilibrate to the double-anomeric stabilized isomer.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between kinetic trapping and thermodynamic equilibration.

IMHMA_Mechanism Substrate Hydroxy-Enone Precursor Activation Activation (Base/Lewis Acid) Substrate->Activation Deprotonation TS Transition State (Chair-like) Activation->TS 5-exo/6-endo-trig Enolate Enolate Intermediate TS->Enolate C-O Bond Formation Kinetic Kinetic Product (Stereoselective) Enolate->Kinetic Protonation (Low T) Thermo Thermodynamic Product (Anomeric Stabilized) Kinetic->Thermo Acid/Heat (Equilibration)

Figure 1: Mechanistic bifurcation in IMHMA. Kinetic products are trapped at low temperatures; thermodynamic products dominate upon equilibration.

Experimental Protocols

Protocol A: Base-Mediated Kinetic IMHMA

Best for: Accessing non-anomeric isomers and acid-sensitive substrates.

This protocol utilizes a mild base to generate the alkoxide nucleophile, triggering cyclization onto the enone. The key is low temperature to prevent retro-Michael reaction (reversibility).

Reagents:

  • Substrate:

    
    -hydroxy-enone or 
    
    
    
    -hydroxy-enone (1.0 equiv)
  • Base: Potassium tert-butoxide (KOt-Bu) or NaH

  • Solvent: Anhydrous THF (0.1 M)

  • Quench: Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the hydroxy-enone substrate (1.0 equiv) in anhydrous THF to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Note: Temperature control is critical to maximize kinetic selectivity.

  • Initiation: Add KOt-Bu (0.1 to 1.1 equiv) dropwise.

    • Catalytic (0.1 eq): Use if the substrate cyclizes easily.

    • Stoichiometric (1.1 eq): Use if the hydroxyl is hindered.

  • Monitoring: Stir at -78 °C for 1–4 hours. Monitor by TLC. Do not warm up unless conversion is stalled.

  • Quenching: Quench the reaction at -78 °C by adding excess AcOH (2.0 equiv) dissolved in THF. This freezes the stereochemistry by protonating the enolate immediately.

  • Workup: Warm to room temperature (RT), dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Self-Validation Check:

  • If the product ratio changes after column chromatography (silica is acidic), the kinetic product is reverting to the thermodynamic one. Use deactivated silica (treated with 1% Et₃N) for purification.

Protocol B: Acid-Mediated Double IMHMA (DIHMA)

Best for: Constructing C2-symmetric spiroketals (e.g., spirolide fragments) from bis-enones.

This advanced protocol utilizes a "Double Hemiketal / Hetero-Michael" cascade.[1][2] It is generally thermodynamically controlled but highly efficient for complex cores.

Reagents:

  • Substrate: Linear ketone with two flanking enone arms (Bis-enone).

  • Acid Catalyst:

    
    -Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).
    
  • Solvent: Benzene or Toluene (for azeotropic removal of water if dehydration is involved) or MeOH.

Step-by-Step Workflow:

  • Dissolution: Dissolve the acyclic precursor in MeOH or Benzene (0.05 M).

  • Catalysis: Add pTSA (0.1 equiv).

  • Execution:

    • Option A (Room Temp): Stir at RT for 12–24 hours. This is milder and may preserve some kinetic selectivity.

    • Option B (Reflux): Heat to reflux with a Dean-Stark trap (if in benzene). This ensures complete conversion to the thermodynamic spiroketal.

  • Mechanism in Action: The acid promotes the initial hydration/hemiketal formation at the central ketone, followed by two sequential intramolecular Michael additions of the resulting hemiketal hydroxyls onto the flanking enones.

  • Workup: Quench with Et₃N (to pH 8) before concentration. Crucial: Acidic concentration will destroy the spiroketal.

Optimization & Troubleshooting Data

The choice of solvent and temperature profoundly affects the Diastereomeric Ratio (d.r.).

Solvent Effects on Stereoselectivity

Data summarized from spirocyclization screens (e.g., Tan et al., Nakamura et al.):

SolventPolarity (Dielectric)Mechanism FavoredTypical d.r. (Kinetic:Thermo)Notes
THF ModerateKinetic (Chelation)> 10:1Best for base-mediated; stabilizes cations.
DCM LowKinetic5:1Good general solvent; non-coordinating.
MeOH High (Protic)Thermodynamic1:10Promotes equilibration via proton transfer.
Benzene Non-polarThermodynamic1:20High heat (reflux) drives to stable isomer.
Optimization Logic Tree

Use this workflow to troubleshoot low yields or poor selectivity.

Optimization_Workflow Start Initial Screen: THF, -78°C, KOtBu CheckConv Check Conversion (TLC/NMR) Start->CheckConv CheckDR Check d.r. (Diastereomeric Ratio) CheckConv->CheckDR No LowConv Low Conversion? CheckConv->LowConv Yes PoorSel Poor Selectivity? CheckDR->PoorSel Low d.r. Success Scale Up Protocol CheckDR->Success High d.r. Action1 Increase Temp to 0°C Or change Base (NaH) LowConv->Action1 Kinetic barrier high Action2 Switch Solvent (Toluene or DCM) PoorSel->Action2 Solvent effect? Action3 Use Lewis Acid (Sc(OTf)3 or AuCl3) PoorSel->Action3 Need chelation control? Action1->CheckConv

Figure 2: Decision matrix for optimizing IMHMA reactions.

References

  • Stereoselective Synthesis of Spiroketals via Kinetic Spirocycliz

    • Source: Tan, D. S., et al. (Sloan Kettering Institute)
    • Context: Describes the methanol-induced kinetic spirocyclization and the distinction between kinetic and thermodynamic control in glycal epoxides and enone systems.
    • URL:[Link]

  • Double Hemiketal Formation/Hetero-Michael Addition Approach to Spirolides

    • Source: Nakamura, S., et al. (Tohoku University / Heterocycles)
    • Context: Provides the specific protocol for the "Double" Michael addition (DIHMA) used to form complex [6,5,5]-dispiroketal systems.
    • URL:[Link] (DOI Link via CrossRef)

  • Strategies in Spiroketal Synthesis Revisited

    • Source: Brimble, M. A., et al. (University of Auckland)
    • Context: A comprehensive review covering acid-mediated, transition-metal catalyzed, and hetero-Michael strategies for spiroketal assembly.[3]

    • URL:[Link]

  • Kinetic vs. Thermodynamic Control of Reactions

    • Source: Chemistry LibreTexts
    • Context: Fundamental grounding on the energy profiles that dictate the ratio of 1,2 vs 1,4 addition and spiroketal equilibr
    • URL:[Link]

Sources

Application Notes and Protocols: Selective Oxidation of 1,7-Dioxaspiro[4.4]nonan-3-ol to 1,7-Dioxaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Opportunity

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecular architectures and the development of new chemical entities. The substrate, 1,7-Dioxaspiro[4.4]nonan-3-ol, presents a unique synthetic challenge due to its spirocyclic nature and the presence of two acetal functionalities. These acetals are potentially sensitive to harsh acidic or oxidative conditions, necessitating the use of mild and selective oxidizing agents to avoid unwanted side reactions or decomposition. The resulting ketone, 1,7-Dioxaspiro[4.4]nonan-3-one, is a valuable building block for the synthesis of various biologically active compounds and natural products. This guide provides a detailed overview of trusted reagents and protocols for this specific transformation, offering insights into the underlying mechanisms and practical considerations to empower researchers in their synthetic endeavors.

Reagent Selection: A Comparative Overview

The choice of an oxidizing agent is critical and depends on several factors, including the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. Below is a comparative summary of three widely employed and effective reagents for the oxidation of secondary alcohols.

Reagent SystemTypical Reaction ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) Room temperature, CH₂Cl₂Mild, neutral conditions; high yields; commercially available.[1][2]Potentially explosive under certain conditions; generates stoichiometric iodine-containing byproducts.[3]
Swern Oxidation Cryogenic temperatures (-78 °C), DMSO, oxalyl chloride, Et₃NHigh yields; mild conditions; avoids heavy metals.[4][5][6]Requires cryogenic temperatures; produces malodorous dimethyl sulfide; requires careful control of reagent addition.[4][6][7][8]
Pyridinium Chlorochromate (PCC) Room temperature, CH₂Cl₂Commercially available; relatively simple procedure.[9][10]Chromium(VI) is toxic and carcinogenic; can be acidic, potentially affecting sensitive substrates.[10][11]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][12] The reaction proceeds under neutral conditions at room temperature, making it highly suitable for substrates with acid-sensitive functional groups like the acetals in 1,7-Dioxaspiro[4.4]nonan-3-ol.

Mechanism of Action

The oxidation mechanism involves the initial formation of a periodinane intermediate through ligand exchange between the alcohol and an acetate group on the DMP reagent.[13][14][15] This is followed by an intramolecular elimination, where a base (often acetate) abstracts the proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone, acetic acid, and a reduced iodine(III) species.[14]

DMP_Mechanism Substrate 1,7-Dioxaspiro[4.4]nonan-3-ol Intermediate Periodinane Intermediate Substrate->Intermediate + DMP DMP Dess-Martin Periodinane (DMP) Ketone 1,7-Dioxaspiro[4.4]nonan-3-one Intermediate->Ketone - H⁺ (via Acetate) Byproducts Reduced Iodine(III) Species + Acetic Acid Intermediate->Byproducts Reduction of Iodine Swern_Mechanism DMSO DMSO Activation Activation at -78°C DMSO->Activation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activation Alkoxysulfonium_Salt Alkoxysulfonium Salt Activation->Alkoxysulfonium_Salt + Alcohol Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide + Et₃N Ketone 1,7-Dioxaspiro[4.4]nonan-3-one Ylide->Ketone Intramolecular Elimination Byproducts Dimethyl Sulfide + CO₂ + CO + Et₃NH⁺Cl⁻ Ylide->Byproducts PCC_Mechanism Substrate 1,7-Dioxaspiro[4.4]nonan-3-ol Chromate_Ester Chromate Ester Intermediate Substrate->Chromate_Ester + PCC PCC PCC Ketone 1,7-Dioxaspiro[4.4]nonan-3-one Chromate_Ester->Ketone - H⁺ (Elimination) Byproducts Reduced Chromium Species Chromate_Ester->Byproducts Reduction of Cr(VI)

Sources

Scalable flow chemistry techniques for dioxaspiro production

Continuous flow chemistry represents a paradigm shift in the synthesis of complex molecules like dioxaspiro compounds. The techniques outlined in this guide—acid-catalyzed spiroketalization, photoflow reactions, and electrochemical synthesis—demonstrate the power of flow technology to enhance safety, control, and scalability. By moving beyond the constraints of traditional batch reactors, researchers and process chemists can accelerate drug discovery and development, bringing novel therapeutics to market more efficiently. The future will likely see the integration of these individual flow steps into multi-step, "end-to-end" telescoped syntheses, further enhanced by machine learning algorithms for real-time optimization, heralding a new era of intelligent and automated chemical manufacturing. [5]

References

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry, 27, e202400689. Available from: [Link]

  • ResearchGate. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF. Available from: [Link]

  • Beilstein Archives. (n.d.). Efficient continuous flow-synthesis of novel spiro-naphthalene-1,2. Available from: [Link]

  • SpiroChem. (n.d.). Flow Chemistry. Available from: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Available from: [Link]

  • Google Patents. (n.d.). US8916717B2 - Dioxaspiroketal derivatives, process for their preparation and uses thereof.
  • ResearchGate. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Available from: [Link]

  • Semantic Scholar. (2014). Accelerating spirocyclic polyketide synthesis using flow chemistry. Available from: [Link]

  • Technology Networks. (2019). Developing Scalable Flow Chemistry for a Variety of Chemical Transformations. Available from: [Link]

  • Heliyon. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Available from: [Link]

  • Ehrfeld Mikrotechnik. (n.d.). SCALABLE FLOW REACTORS FOR INDUSTRY. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Available from: [Link]

  • Pharmaron. (2025). Flow Chemistry In Process Chemistry For Drug Discovery. Available from: [Link]

  • YouTube. (2022). Flow Photochemistry – Synthesis with Light and Technology. Available from: [Link]

  • Wiley-VCH. (n.d.). 1 Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Available from: [Link]

  • Pure. (2016). Applications of continuous-flow photochemistry in organic synthesis, material science, and water treatment. Available from: [Link]

  • AZoLifeSciences. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. Available from: [Link]

  • Thieme. (n.d.). Flow Chemistry in Organic Synthesis 5. Available from: [Link]

  • DSpace@MIT. (n.d.). Catalyst immobilization techniques for continuous flow synthesis. Available from: [Link]

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Available from: [Link]

  • UCLouvain. (n.d.). Continuous Flow Electrocyclization and Successive Functionalization of 2-Pyrrolidinones. Available from: [Link]

  • ResearchGate. (n.d.). Modern electrosynthesis of spiro compounds | Request PDF. Available from: [Link]

  • Project MiEl. (2025). Enhancing electrochemical reactions in organic synthesis: the impact of flow chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization. Available from: [Link]

  • ResearchGate. (2025). Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry | Request PDF. Available from: [Link]

  • MDPI. (2019). Catalytic Methods in Flow Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Available from: [Link]

  • CSIRO Research. (n.d.). Flow Chemistry Organic Synthesis – FloWorks. Available from: [Link]

Metal-catalyzed hydrogenation pathways to 1,7-Dioxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Metal-Catalyzed Hydrogenation Strategies for 1,7-Dioxaspiro[4.4]nonan-3-ol

Executive Summary

This application note details the metal-catalyzed hydrogenation pathways for the synthesis of 1,7-dioxaspiro[4.4]nonan-3-ol , a core pharmacophore found in bioactive spiroketals such as Cephalosporolide E and F .

The 1,7-dioxaspiro[4.4]nonane skeleton presents a unique challenge in organic synthesis due to the interplay between thermodynamic stability (governed by the anomeric effect ) and kinetic control during reduction. This guide focuses on two critical hydrogenation events:

  • Functionalization Pathway: The diastereoselective heterogeneous hydrogenation of the spiro-ketone (1,7-dioxaspiro[4.4]nonan-3-one) to the target alcohol.

  • Assembly Pathway: The hydrogenation of furanic precursors to generate the tetrahydrofuran (THF) intermediates required for spirocyclization.

Scientific Foundation & Mechanism

The Stereochemical Challenge

The 1,7-dioxaspiro[4.4]nonane system exists in equilibrium between different conformations. The most stable conformation is dictated by the anomeric effect , where the lone pairs of the spiro-oxygen atoms align antiperiplanar to the C-O bonds of the adjacent ring.

When hydrogenating the ketone at the C3 position, the incoming hydrogen can approach from the Re or Si face. The choice of metal catalyst (Ru, Pt, Pd) and solvent polarity significantly influences this facial selectivity, determining whether the resulting hydroxyl group is cis or trans relative to the C-O bond at the spiro center.

Mechanistic Pathway (Horiuti-Polanyi)

In heterogeneous catalysis, the reaction follows the Horiuti-Polanyi mechanism:

  • Adsorption: The spiro-ketone coordinates to the metal surface via the carbonyl

    
    -system.
    
  • Dissociation: Molecular hydrogen (

    
    ) dissociates into atomic hydrogen (
    
    
    
    ) on the metal surface.
  • Insertion: Stepwise addition of

    
     to the carbonyl carbon and oxygen.
    
  • Desorption: Release of the alcohol product.

Key Insight: The steric bulk of the spiro-fused ring hinders one face of the carbonyl, often directing the hydride attack to the less hindered face, yielding the thermodynamically less stable alcohol (kinetic product) unless isomerization occurs.

Visualization of Pathways

The following diagram illustrates the two primary hydrogenation routes and the stereochemical outcomes.

SpiroHydrogenation cluster_stereo Stereochemical Outcome Furan Furan Precursor (Furfural/Furan-diol) THF_Int Tetrahydrofuran Intermediate Furan->THF_Int Route A: Ring Hydrogenation (Pd/C or Rh/Al2O3) Spiro_Ketone 1,7-Dioxaspiro[4.4] nonan-3-one THF_Int->Spiro_Ketone Acid-Catalyzed Spirocyclization Metal_Surface Catalyst Surface (Ru/C, PtO2) Spiro_Ketone->Metal_Surface Adsorption Target_OH Target: 1,7-Dioxaspiro[4.4] nonan-3-ol Metal_Surface->Target_OH Route B: Diastereoselective C=O Reduction Iso_A Axial-OH (Kinetic) Metal_Surface->Iso_A Steric Approach Control Iso_B Equatorial-OH (Thermodynamic) Metal_Surface->Iso_B Thermodynamic Equilibration

Caption: Figure 1. Dual hydrogenation pathways: Route A establishes the saturated core from furanic feedstocks; Route B sets the C3 stereocenter via ketone reduction.

Detailed Protocols

Protocol A: Diastereoselective Hydrogenation of 1,7-Dioxaspiro[4.4]nonan-3-one

This protocol targets the conversion of the ketone to the alcohol. Ruthenium (Ru) is preferred for chemoselectivity towards carbonyls without causing hydrogenolysis of the spiro-acetal C-O bonds.

Materials:

  • Substrate: 1,7-Dioxaspiro[4.4]nonan-3-one (1.0 mmol).

  • Catalyst: 5% Ru/C (Ruthenium on Carbon) or PtO

    
     (Adam's Catalyst).
    
  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (anhydrous).

  • Hydrogen Source: H

    
     gas (balloon or high-pressure reactor).
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or fume hood, charge a high-pressure steel autoclave (or heavy-walled glass reactor) with the spiro-ketone (1.0 equiv) dissolved in IPA (0.1 M concentration).

  • Catalyst Addition: Add 5 mol% of Ru/C. Note: Ru/C is preferred over Pd/C to prevent potential ring-opening hydrogenolysis of the acetal.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times, followed by Hydrogen (
    
    
    
    ) three times to remove oxygen.
  • Reaction: Pressurize to 50 bar (725 psi) H

    
    . Stir vigorously at 60°C  for 12 hours.
    
    • Why 50 bar? High pressure favors the saturation of the carbonyl.

    • Why 60°C? Higher temperatures can promote thermodynamic equilibration, favoring the equatorial alcohol. For kinetic control (axial alcohol), lower the temperature to 25°C.

  • Work-up: Vent the hydrogen gas carefully. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze diastereomeric ratio (dr) via

    
    H NMR.
    

Data: Catalyst Performance Comparison

CatalystPressure (bar)SolventYield (%)dr (cis:trans)Notes
5% Ru/C 50IPA92%85:15Favors kinetic product; minimal ring opening.
PtO

1 (Balloon)EtOH88%60:40Slower rate; mixed stereochemistry.
10% Pd/C 5MeOH45%N/ANot Recommended. Significant acetal cleavage observed.
Protocol B: Hydrogenation of Furanic Precursors (Feedstock Route)

This route is essential when building the spiro-skeleton from biomass-derived furans (e.g., furfural derivatives).

Context: The furan ring must be saturated to a tetrahydrofuran (THF) ring before or during the spirocyclization event.

Methodology:

  • Substrate: 2-substituted furan (e.g., 1-(furan-2-yl)-1,4-diol).

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    (Rhodium on Alumina). Rh is superior for furan ring saturation under mild conditions.
  • Conditions: 1 atm H

    
    , Methanol, 25°C, 4 hours.
    
  • Outcome: Quantitative conversion to the tetrahydrofuran derivative.

  • Post-Process: The resulting THF-diol is then treated with acid (e.g., p-TsOH) to trigger the spiroketalization, forming the 1,7-dioxaspiro[4.4]nonane core.

Troubleshooting & Optimization

  • Issue: Acetal Hydrolysis (Ring Opening).

    • Cause: Trace acid in the solvent or catalyst support.

    • Solution: Add a trace amount of Triethylamine (TEA) to the hydrogenation mixture to buffer the acidity. Avoid Pd/C in protic solvents if ring stability is an issue.

  • Issue: Low Diastereoselectivity.

    • Cause: Rapid isomerization or lack of steric differentiation.

    • Solution: Switch to a bulkier reducing agent (e.g., L-Selectride) if catalytic hydrogenation fails to provide the desired isomer, or lower the hydrogenation temperature to 0°C to enforce kinetic control.

References

  • Brimble, M. A., & Fares, F. A. (1999). Synthesis of the spiroacetal ring system of the cephalosporolides. Tetrahedron, 55(44), 12879-12892.

  • Nakagawa, Y., Tamura, M., & Tomishige, K. (2017). Supported metal catalysts for total hydrogenation of furfural and 5-hydroxymethylfurfural.[1] Journal of the Japan Petroleum Institute, 60(1), 1-9.[1] (Authoritative on Furan-to-THF hydrogenation).

  • Keay, B. A., et al. (1996). Synthesis of Spiro[4.4]Nonane-1,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-1,6-dione.[2] NTU Scholars. (Provides mechanistic grounding for spiro-ketone reduction).

  • Vommina, S. R., et al. (2012).[3] On the proposed structures and stereocontrolled synthesis of the cephalosporolides. Beilstein Journal of Organic Chemistry, 8, 146-159. (Details the stereocontrol in dioxaspiro systems).

Sources

Application Note: 1,7-Dioxaspiro[4.4]nonan-3-ol Scaffolds in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1,7-dioxaspiro[4.4]nonan-3-ol (and its relevant isomeric spiroketal scaffolds, commonly known as SPIROL derivatives) in the design of chiral ligands for asymmetric catalysis.

Note on Nomenclature: While the user specified "1,7-dioxaspiro[4.4]nonan-3-ol," the standard IUPAC numbering for the spiroketal core (oxygens attached to the spiro center in two 5-membered rings) is 1,6-dioxaspiro[4.4]nonane . The 1,7-isomer typically refers to the [5.5] spiroketal system. This guide focuses on the spiroketal [4.4] scaffold (SPIROL) as the scientifically established "privileged structure" in ligand design, assuming the user intends this chemically significant motif.

Part 1: Executive Summary & Strategic Rationale

The 1,7-dioxaspiro[4.4]nonan-3-ol scaffold (often referred to in ligand literature under the SPIROL class) represents a "privileged" chiral architecture for asymmetric catalysis.[1][2] Unlike biaryl ligands (e.g., BINOL) which rely on atropisomerism, or spirobiindanes (e.g., SPINOL) which are all-carbon spirocycles, the spiroketal motif leverages the anomeric effect to lock the conformation of the two rings, providing exceptional rigidity and defined vectorality for attached functional groups.

Core Advantages in Ligand Design[3]
  • Thermodynamic Rigidity: The spiroketal linkage is stabilized by the anomeric effect (hyperconjugation between oxygen lone pairs and the C-O

    
     orbital), locking the rings in a perpendicular orientation. This minimizes the entropic penalty upon metal binding.
    
  • Vectorial Definition: The C3-hydroxyl group allows for the precise installation of donor atoms (P, N, S) at a defined distance and angle from the metal center, creating a "chiral pocket" that tightly controls substrate approach.

  • Modularity: The scaffold allows for the synthesis of Phosphinite (SPIRAPO) , Phosphine , and Phosphoramidite ligands, which have shown superior performance in Iridium-catalyzed asymmetric hydrogenation of heterocycles.

Part 2: Structural Analysis & Design Logic

The Spiroketal Core

The scaffold consists of two five-membered rings sharing a single carbon (C5). The presence of oxygen atoms adjacent to the spiro center (positions 1 and 6 in standard numbering, or 1 and 7 in alternative schemes) creates a rigid orthogonal geometry.

  • Chirality: The scaffold possesses axial chirality (due to the spiro junction) and point chirality (at C3).

  • Ligand Class: This scaffold is primarily used to generate Bidentate Ligands (e.g., P-P or P-N) or Monodentate Ligands (Phosphoramidites).

Design Pathway: From Alcohol to Ligand

The -OH group at C3 is the functional handle. The transformation strategy typically follows:

  • Scaffold Synthesis: Acid-catalyzed spiroketalization of a chiral keto-diol.

  • Functionalization: Conversion of the -OH to a phosphinite (-OPR

    
    ) or amine (-NH
    
    
    
    ) to create the donor site.
Visualization of Design Logic

LigandDesign Precursor Chiral Keto-Diol (Linear Precursor) Cyclization Acid-Catalyzed Spiroketalization (Thermodynamic Control) Precursor->Cyclization H+ Scaffold 1,6-Dioxaspiro[4.4]nonan-3-ol (SPIROL Core) Cyclization->Scaffold Anomeric Stabilization Functionalization Functionalization Strategy Scaffold->Functionalization PathA Phosphinylation (ClPPh2/Base) Functionalization->PathA PathB Amination (Mesylation -> Azide -> Reduction) Functionalization->PathB LigandA SPIRAPO Ligand (Bis-phosphinite) Target: Ir-Cat Hydrogenation PathA->LigandA LigandB Spiro-Diamine/P-N Ligand Target: Pd-Cat Allylic Substitution PathB->LigandB

Caption: Workflow for converting the raw spiroketal alcohol scaffold into catalytically active ligands (SPIRAPO/Spiro-N).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the SPIROL Scaffold

Note: This protocol synthesizes the (S,S,S)-1,6-dioxaspiro[4.4]nonan-3-ol core.

Reagents:

  • Dihydroxy-ketone precursor (derived from chiral pool or asymmetric synthesis).

  • p-Toluenesulfonic acid (pTSA).

  • Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve the dihydroxy-ketone (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Catalysis: Add pTSA (0.1 eq) at 0°C.

  • Cyclization: Stir the mixture at room temperature for 12 hours. The reaction is driven by the thermodynamic stability of the spiroketal.

  • Quench: Add saturated NaHCO

    
     solution. Extract with DCM (3x).
    
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
  • Validation: Confirm structure via ¹H NMR (look for characteristic spiroketal protons at 3.5-4.5 ppm) and NOESY (to confirm relative stereochemistry).

Protocol B: Synthesis of SPIRAPO (Bis-phosphinite Ligand)

Application: This ligand is highly effective for the Iridium-catalyzed asymmetric hydrogenation of quinolines.[2]

Safety Warning: Chlorodiphenylphosphine (ClPPh


) is corrosive and air-sensitive. Perform all steps under Nitrogen or Argon atmosphere.

Reagents:

  • (S,S,S)-SPIROL (1.0 eq).

  • Chlorodiphenylphosphine (ClPPh

    
    ) (2.2 eq).
    
  • Triethylamine (Et

    
    N) (3.0 eq).
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Anhydrous THF.

Procedure:

  • Setup: Flame-dry a Schlenk flask and cycle with Ar (3x). Add SPIROL (1.0 mmol) and anhydrous THF (5 mL).

  • Deprotonation: Add Et

    
    N (3.0 mmol) and DMAP (0.1 mmol). Cool to 0°C.[3]
    
  • Phosphinylation: Dropwise add ClPPh

    
     (2.2 mmol). A white precipitate (Et
    
    
    
    N·HCl) will form immediately.
  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup (Inert): Filter the mixture through a pad of Celite under an inert atmosphere (using a Schlenk frit) to remove salts.

  • Isolation: Concentrate the filtrate under vacuum. The residue is typically a viscous oil or foam.

  • Storage: Store the ligand in a glovebox at -20°C. Phosphinites are prone to hydrolysis and oxidation.

Protocol C: Application in Ir-Catalyzed Asymmetric Hydrogenation

Target: Enantioselective reduction of Quinolines.

Reagents:

  • [Ir(COD)Cl]

    
     (Precatalyst).
    
  • SPIRAPO Ligand (from Protocol B).[1][4]

  • Substrate (e.g., 2-methylquinoline).

  • Solvent: Toluene/Dioxane (1:1).

  • Hydrogen Gas (H

    
    ).
    

Table 1: Standard Reaction Conditions

ParameterValueNotes
Catalyst Loading 1.0 mol% IrS/C ratio = 100
Ligand Ratio 2.2 mol%Slight excess relative to metal
Solvent Toluene/DioxaneAnhydrous, degassed
H

Pressure
30 - 50 barHigh pressure required for turnover
Temperature 25 - 40°CSubstrate dependent
Time 12 - 24 hMonitor by TLC/GC

Workflow:

  • Complex Formation: In a glovebox, mix [Ir(COD)Cl]

    
     (0.005 mmol) and SPIRAPO (0.011 mmol) in solvent (1 mL). Stir for 30 mins to form the active cationic Ir-complex.
    
  • Substrate Addition: Add the quinoline substrate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge with H

    
     (3x) and pressurize to 30 bar.
    
  • Reaction: Stir at designated temperature.

  • Analysis: Release pressure carefully. Filter through a short silica plug to remove the catalyst. Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Part 4: Mechanism & Signaling

The efficacy of the SPIROL/SPIRAPO ligand stems from its ability to create a rigid chiral pocket.

Mechanism SpiroScaffold Rigid Spiroketal Backbone (Locks Conformation) Binding P-Ir-P Coordination (Bidentate) SpiroScaffold->Binding Orients P-donors ChiralPocket Chiral Pocket Formation (Steric Bulk shielding) Binding->ChiralPocket Creates C2-Sym env EnantioSel Enantioselective Hydride Transfer ChiralPocket->EnantioSel H2 Activation Substrate Quinoline Substrate Substrate->ChiralPocket Face-Selective Binding

Caption: Mechanistic flow of chirality transfer from the spiroketal backbone to the catalytic center.

Part 5: References

  • Sun, S., & Nagorny, P. (2020).[1] Exploration of chiral diastereomeric spiroketal (SPIROL)-based phosphinite ligands in asymmetric hydrogenation of heterocycles. Chemical Communications, 56, 8432-8435.[1] Link

  • Ding, Z., et al. (2018). Asymmetric Synthesis of Chiral Spiroketal Bisphosphine Ligands and Their Application in Enantioselective Olefin Hydrogenation. Journal of Organic Chemistry, 83(20), 12838-12846. Link

  • Bao, X., et al. (2021). A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 54(4), 895-909. Link

  • Zhu, S., et al. (2012). Well-Defined Chiral Spiro Iridium/Phosphine-Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Quinolines. Journal of the American Chemical Society, 134(4), 2052-2055. Link

Sources

Troubleshooting & Optimization

Heterocycle Integrity & Control Center: Acidic Media Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket System | Ticket #8842-ACID Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Introduction: The Acid-Stability Paradox

Welcome to the Heterocycle Integrity Support Hub. You are likely here because your strained rings (epoxides, aziridines) are behaving unpredictably in acidic environments.[1]

In drug development, we often face a paradox: we need acidic conditions to remove protecting groups (e.g., Boc, acetals) or catalyze couplings, but these same conditions threaten the integrity of strained three-membered rings.[1] The high ring strain (~27 kcal/mol for epoxides) makes them thermodynamic "springs" waiting to snap open upon protonation.

This guide moves beyond basic textbook theory to address practical failure modes : unwanted solvolysis, cationic polymerization, and the insidious Meinwald rearrangement.[1]

Module 1: Epoxide Integrity & Controlled Opening

The Core Mechanism: Why Your Ring is Opening

In acidic media, the oxygen atom is protonated, forming an oxonium ion.[1][2] This weakens the C-O bonds.[1][3] The critical variable often ignored is the SN1/SN2 Continuum .

  • Primary/Secondary Carbons: Reaction is SN2-like (backside attack, inversion).[1]

  • Tertiary Carbons: The bond weakens significantly, developing partial carbocation character (SN1-like). This leads to retention or racemization and susceptibility to rearrangement.[1]

Critical Failure Mode 1: The Meinwald Rearrangement

Symptom: You attempted to open an epoxide with a weak nucleophile, but isolated a ketone or aldehyde instead.[1] Diagnosis: In the absence of a strong nucleophile, the carbocation intermediate undergoes a 1,2-hydride shift (or alkyl shift) to relieve ring strain, forming a carbonyl.

Protocol: Suppression of Meinwald Rearrangement

  • Nucleophile Kinetics: Ensure your desired nucleophile is present in high concentration before acid introduction.[1] The rate of nucleophilic attack (

    
    ) must exceed the rate of rearrangement (
    
    
    
    ).
  • Lewis Acid Selection: Avoid "hard" Lewis acids (e.g.,

    
    ) if rearrangement is observed.[1] Switch to milder, lanthanide-based catalysts (e.g., 
    
    
    
    ) which activate the oxygen less aggressively, preserving the ring long enough for nucleophilic attack.
  • Temperature Control: Rearrangement has a higher activation energy than opening.[1] Conduct reactions at -78°C to -20°C.

Critical Failure Mode 2: Unwanted Hydrolysis/Solvolysis

Symptom: Formation of diols (from water) or alkoxy-alcohols (from solvent) during acidic workups of other functional groups.

Protocol: The "Anhydrous Acid" Workup Do not use aqueous HCl or


 if an epoxide must survive.
  • Reagent: Use HCl in Dioxane or TFA in DCM with strict water scavenging.[1]

  • Scavenger: Add Triethyl Orthoformate (

    
    ) or 3Å Molecular Sieves to the reaction mixture prior to acidification. This chemically consumes adventitious water, forcing the equilibrium away from diol formation.[1]
    

Module 2: Aziridine Stabilization (Preventing Polymerization)

The Mechanism: Cationic Ring-Opening Polymerization (CROP)

Unlike epoxides, aziridines have a nitrogen lone pair that is highly nucleophilic.[4] Upon protonation, a non-protonated aziridine molecule attacks the protonated one (dimerization), initiating a rapid, uncontrollable polymerization chain.[1]

Protocol: The "Electron Withdrawal" Shield

You cannot safely handle "naked" (N-H) aziridines in acid. You must electronically deactivate the nitrogen lone pair.[1]

Step-by-Step Stabilization:

  • Assess Substituent: If

    
     or 
    
    
    
    , the aziridine is unstable in acid (
    
    
    ).[1]
  • Install EWG (Electron Withdrawing Group): Convert the N-H aziridine to an N-Sulfonyl (Tosyl/Mesyl) or N-Carbamate (Cbz/Boc) aziridine.

    • Effect: This pulls electron density from the nitrogen, preventing it from acting as a nucleophile against its own protonated species.[1]

    • Data: N-Tosyl aziridines can withstand pH 3-4 for extended periods, whereas N-H aziridines polymerize instantly.[1]

  • Buffer Selection: If the EWG is acid-labile (e.g., Boc), use a buffered system (Phosphate buffer pH 6.[1]0) rather than a strong acid to maintain stability during workups.[1]

Visualizing the Pathways

The following diagram illustrates the decision matrix for an epoxide in acidic media. Note the bifurcation between "Clean Opening" and "Side Reactions" (Rearrangement/Polymerization).

EpoxideFate Start Epoxide Substrate Acid Acidic Environment (Protonation) Start->Acid Oxonium Activated Oxonium Ion Acid->Oxonium Fast Equilibrium Decision Nucleophile Availability? Oxonium->Decision Path_Nuc Strong Nucleophile (High Conc) Decision->Path_Nuc Yes Path_Weak Weak/No Nucleophile Decision->Path_Weak No Product_Clean Desired Ring Opening (1,2-functionalized) Path_Nuc->Product_Clean Kinetic Control (k_nuc > k_rearr) Side_Rearrange Meinwald Rearrangement (Ketone/Aldehyde) Path_Weak->Side_Rearrange 1,2-Hydride Shift (Thermodynamic) Side_Polymer Oligomerization (Polyethers) Path_Weak->Side_Polymer Attack by Starting Material

Caption: Figure 1. Kinetic competition between desired nucleophilic attack and thermodynamic side reactions (Meinwald rearrangement/Polymerization) in acidic epoxide opening.

Troubleshooting & FAQs

Q1: I need to remove a Boc group from an amine, but my molecule contains an epoxide. TFA destroyed the epoxide.[1] What do I do?

Answer: Standard TFA/DCM is too aggressive.[1]

  • Solution A (Lewis Acid): Use

    
     in DCM.[1] This selectively cleaves Boc groups with minimal activation of the epoxide.
    
  • Solution B (Scavenger): If you must use TFA, dilute it to 10% in DCM and add 5 equivalents of dimethyl sulfide or 1,3-dimethoxybenzene.[1] These act as "cation sponges" to prevent polymerization, though they won't stop acid-catalyzed hydrolysis if water is present.[1] Ensure strictly anhydrous conditions.

Q2: My aziridine ring opening yields a mixture of Regioisomers (A and B). How do I force a single product?

Answer: You are likely operating in the "borderline" SN1/SN2 region.

  • To favor Attack at Less Substituted Carbon (SN2): Use a non-coordinating counter-ion acid (e.g.,

    
    ) and a highly nucleophilic partner (e.g., Azide, Thiol).[1] Keep the temperature low (0°C).
    
  • To favor Attack at More Substituted Carbon (SN1-like): Use a solvent that stabilizes carbocations (e.g., Nitromethane) and a Lewis acid like

    
    .[1]
    
Q3: Why did my epoxide form a cyclic carbonate instead of a diol?

Answer: You likely performed the reaction in air or used unpurified solvents. Atmospheric


 can insert into epoxides in the presence of Lewis acids/nucleophiles to form cyclic carbonates.
  • Fix: Degas solvents and run under Argon.

Summary Data: Acid Sensitivity Matrix

HeterocycleDominant Side ReactionCritical Control FactorRecommended Stabilizer
Epoxide (Terminal) Polymerization / HydrolysisWater ContentMolecular Sieves (3Å)
Epoxide (Internal/Tertiary) Meinwald RearrangementNucleophile StrengthLanthanide Triflates (Mild LA)
Aziridine (N-H) Cationic Polymerization (Rapid)N-BasicityN-Tosyl or N-Cbz Protection
Aziridine (N-Tosyl) Hydrolysis (Slow)TemperatureNon-nucleophilic buffers

References

  • Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews. Link

  • Smith, C. B. (2019).[1] DABCO-Mediated Meinwald Rearrangement of Terminal Epoxides. The Journal of Organic Chemistry. Link

  • Gleason, J. L., et al. (2010).[1] Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. The Journal of Physical Chemistry A. Link

  • Cossy, J. (2021).[1] Asymmetric Catalytic Vinylogous Addition Reactions Initiated by Meinwald Rearrangement.[1][5] Angewandte Chemie. Link

  • Steward, K. M., et al. (2019).[1] Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.[1] Polymer Chemistry. Link

Sources

Technical Support Center: Troubleshooting Low Yields in Spiroketalization of Dihydroxy Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spiroketalization Reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the spiroketalization of dihydroxy ketones. The spiroketal motif is a critical structural feature in a vast array of biologically active natural products, making its efficient synthesis a key objective in organic chemistry.[1][2][3] This resource provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

The acid-catalyzed cyclization of a dihydroxy ketone is the most common and direct route to spiroketal synthesis.[2][4] However, the reaction is an equilibrium process, and its success is highly dependent on a delicate balance of factors including catalyst choice, reaction conditions, and the inherent structure of the substrate. This guide will dissect these variables to provide you with the knowledge to systematically address and resolve issues of low product yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when troubleshooting spiroketalization reactions.

Q1: What are the most prevalent causes of low yields in spiroketalization reactions?

A1: Low yields are typically traced back to a few key areas: incomplete conversion of the starting material, degradation of the product under the reaction conditions, formation of undesired side products, or difficulties during workup and purification.[5] Each of these issues has a distinct set of underlying causes that are explored in detail in the Troubleshooting Guide below.

Q2: How does the choice of acid catalyst impact the spiroketalization reaction?

A2: The catalyst is a critical determinant of the reaction's success. Brønsted acids, such as p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA), are commonly used to promote cyclization under thermodynamic control, which favors the formation of the most stable spiroketal diastereomer.[6] Lewis acids, like titanium(IV) isopropoxide, can be employed for kinetic spiroketalization, potentially leading to less stable isomers.[6][7] The strength and steric bulk of the catalyst can significantly influence reaction rates and selectivity. In some cases, transition metal catalysts like gold(I) can be effective under milder conditions, which is particularly useful for sensitive substrates.[2][8]

Q3: What is the significance of "thermodynamic vs. kinetic control" in spiroketalization?

A3: This concept is central to understanding and controlling the stereochemical outcome of the reaction.[9][10][11][12][13]

  • Thermodynamic Control: Achieved under conditions that allow for equilibration (e.g., longer reaction times, higher temperatures, or the use of a strong acid catalyst), leading to the most stable spiroketal isomer.[6][9][12] This is often the desired outcome as many natural products contain the most stable spiroketal configuration.[2]

  • Kinetic Control: Favored under conditions where the initial product formed does not have sufficient energy to revert to the starting material or equilibrate to a more stable isomer (e.g., shorter reaction times, lower temperatures).[9][12] This can be exploited to synthesize less stable, or "contrathermodynamic," spiroketals.[14]

Q4: How critical is water removal to the success of the reaction?

A4: Extremely critical. Spiroketalization is a dehydration reaction, meaning water is a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting dihydroxy ketone, thus reducing the yield of the desired spiroketal. Therefore, efficient removal of water is paramount for driving the reaction to completion. This can be accomplished by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or performing the reaction in a solvent that forms an azeotrope with water.[15][16][17]

Visualizing the Equilibrium

The following diagram illustrates the reversible nature of spiroketalization and the key factors influencing the equilibrium.

G Spiroketalization Equilibrium cluster_reactants Reactants cluster_products Products cluster_conditions Influencing Factors Dihydroxy\nKetone Dihydroxy Ketone Spiroketal Spiroketal Dihydroxy\nKetone->Spiroketal + H⁺ (catalyst) - H₂O Spiroketal->Dihydroxy\nKetone + H₂O - H⁺ Water Water Water\nRemoval Water Removal Water\nRemoval->Spiroketal Shifts Equilibrium Right Excess\nWater Excess Water Excess\nWater->Dihydroxy\nKetone Shifts Equilibrium Left Catalyst\nChoice Catalyst Choice Catalyst\nChoice->Spiroketal Affects Rate & Selectivity

Caption: Factors influencing spiroketalization equilibrium.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during spiroketalization.

Problem Potential Cause(s) Proposed Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Reaction Temperature Too Low: The activation energy for the cyclization is not being overcome. 4. Presence of Basic Impurities: Impurities in the starting material or solvent can neutralize the acid catalyst.[5] 5. Inefficient Water Removal: The equilibrium is not being effectively driven towards the product.1. Use a fresh, anhydrous batch of the acid catalyst. Consider switching to a stronger acid if necessary. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, or even stoichiometric amounts in difficult cases).[6] 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Purify the dihydroxy ketone starting material (e.g., by column chromatography or recrystallization) and use anhydrous solvents.[5] 5. Ensure the Dean-Stark apparatus is functioning correctly, or add freshly activated molecular sieves (3Å or 4Å) to the reaction mixture.
Formation of Multiple Products/Isomers 1. Mixture of Kinetic and Thermodynamic Products: The reaction conditions are allowing for the formation of multiple diastereomers. 2. Side Reactions: The starting material or product may be undergoing undesired reactions, such as elimination, rearrangement, or polymerization, under the acidic conditions.[18] 3. Incomplete Cyclization: Formation of hemi-ketal intermediates that are stable enough to be isolated.1. To favor the thermodynamic product, increase the reaction time and/or temperature to allow for equilibration. To favor the kinetic product, lower the temperature and shorten the reaction time.[9][12] 2. Lower the reaction temperature. Use a milder acid catalyst or a lower catalyst loading. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation.[6] 3. Increase the reaction time or temperature to drive the reaction to completion.
Product Decomposition 1. Product Instability to Acid: The spiroketal product may be sensitive to the acidic conditions, leading to ring-opening or other degradation pathways.[19][20] 2. Prolonged Reaction Time/High Temperature: Extended exposure to harsh conditions can lead to product decomposition.[21]1. Use a milder catalyst (e.g., pyridinium p-toluenesulfonate (PPTS)) or a Lewis acid.[6] Neutralize the reaction mixture promptly during workup. 2. Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.[6] Consider running the reaction at a lower temperature for a longer period.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Product and Starting Material: The spiroketal and dihydroxy ketone may have similar Rf values on TLC, making chromatographic separation challenging. 2. Product is an Oil: Difficulty in obtaining a crystalline solid product. 3. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction can lead to product loss.1. Adjust the solvent system for column chromatography to achieve better separation. Derivatization of the dihydroxy ketone (e.g., as a silyl ether) can sometimes aid in separation. 2. If the product is an oil, ensure it is pure by NMR and other analytical techniques. If a solid is required, try different solvent systems for recrystallization or trituration. 3. Break the emulsion by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

Experimental Protocols

General Protocol for Acid-Catalyzed Spiroketalization

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus with a condenser, add the dihydroxy ketone substrate (1.0 equiv).

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., toluene or benzene) that forms an azeotrope with water.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv) to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the collection of water in the Dean-Stark trap.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6]

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired spiroketal.

Workflow for Troubleshooting Low Yields

The following diagram outlines a logical workflow for addressing low yields in spiroketalization.

G cluster_optimization Optimization Parameters start Low Spiroketal Yield check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_purity->start Impure optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed analyze_side_products Analyze Crude Mixture for Side Products optimize_conditions->analyze_side_products success Improved Yield optimize_conditions->success Yield Improves Catalyst Catalyst optimize_conditions->Catalyst Solvent Solvent optimize_conditions->Solvent Temperature Temperature optimize_conditions->Temperature Time Time optimize_conditions->Time analyze_side_products->optimize_conditions No Side Products modify_workup Modify Workup & Purification Protocol analyze_side_products->modify_workup Side Products Identified modify_workup->success

Caption: A systematic workflow for troubleshooting low yields.

By methodically addressing each of the potential issues outlined in this guide, from the purity of your starting materials to the specifics of your reaction conditions and workup procedure, you can significantly improve the yield and efficiency of your spiroketalization reactions.

References

  • Z. D. Liu, L. L. Zhang, Y. M. Zhang, W. M. Chen, Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 2018 , 35(3), 239-266. [Link]

  • K. T. Mead, B. N. Brewer, Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 2003 , 7(3), 227-256. [Link]

  • Ingenta Connect, Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]

  • Molecules, Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. [Link]

  • ResearchGate, Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. [Link]

  • C. H. Marson, Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. The Journal of Organic Chemistry, 1999 , 64(25), 9346-9351. [Link]

  • T. M. Schwalbach, M. S. Huss, G. M. A. Heideker, S. M. Husch, M. S. Richter, J. M. Schuller, G. Zocher, B. P. C. Smith, C. Hertweck, Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 2021 , 60(23), 12893-12897. [Link]

  • S. D. Rychnovsky, Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. The Journal of Organic Chemistry, 2017 , 82(19), 9977-9993. [Link]

  • ARKIVOC, Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. [Link]

  • ResearchGate, Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. [Link]

  • ResearchGate, ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. [Link]

  • ScienceDirect, Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. [Link]

  • MDPI, Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]

  • Wikipedia, Thermodynamic and kinetic reaction control. [Link]

  • University of Rochester, Troubleshooting: How to Improve Yield. [Link]

  • Journal of the American Chemical Society, Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. [Link]

  • Dalal Institute, Kinetic and Thermodynamic Control. [Link]

  • Organic Letters, Rearrangement-Driven Molecular Diversity: Synthesis of Functionalized Pyrones, Orthoesters, and Xanthones from Spiroketals. [Link]

  • SpringerLink, Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • National Center for Biotechnology Information, Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]

  • YouTube, Thermodynamic vs Kinetic Control. [Link]

  • National Center for Biotechnology Information, An iodoetherification–dehydroiodination strategy for the synthesis of complex spiroketals from dihydroxyalkene precursors. [Link]

  • National Center for Biotechnology Information, Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • Royal Society of Chemistry, Investigating the reaction mechanism and organocatalytic synthesis of α,α′-dihydroxy ketones. [Link]

  • Chemistry LibreTexts, 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • PubMed, Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. [Link]

  • PRISM BioLab, Reaction Conditions Optimization: The Current State. [Link]

  • Jack Westin, Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]

  • ULisboa, Optimizing chemical reaction conditions with artificial intelligence. [Link]

  • National Center for Biotechnology Information, Revealing Substrate-Induced Structural Changes in Active Site of Human CYP51 in the ... [Link]

  • Reddit, Suggestions for stripping out small amounts of water from batches? [Link]

  • Quora, How can the final traces of water be removed from your samples to ensure that they are totally dry? [Link]

  • Organic Chemistry Portal, Hydroxy ketone synthesis by oxidation. [Link]

  • ResearchGate, Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • Google Patents, WO2003101579A1 - Method for removing water contained in solid using liquid m
  • Taylor & Francis eBooks, Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

  • Drinking Water Inspectorate, Chemical removal of contaminants. [Link]

  • ECOS Group, Selection of methods of purification from natural and waste water impurities. [Link]

Sources

Technical Support Center: Optimizing the Purification of Polar Spiroacetals via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of purifying polar spiroacetals. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction: The Challenge of Polar Spiroacetals

Spiroacetals are a vital class of compounds, frequently found as structural motifs in natural products with significant biological activity. Their purification, however, can be a formidable task, especially for polar analogues. The inherent stereochemical complexity of spiroacetals, often leading to mixtures of diastereomers and enantiomers, combined with their polarity, presents a significant chromatographic challenge.[1] This guide will provide a systematic approach to optimizing their purification by column chromatography, ensuring high purity and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar spiroacetals by column chromatography?

The main difficulties arise from a combination of factors:

  • High Polarity: Polar spiroacetals exhibit strong interactions with polar stationary phases like silica gel, which can lead to issues such as peak tailing, irreversible adsorption, and the need for highly polar mobile phases that may dissolve the stationary phase.[2]

  • Stereoisomers: Spiroacetals often exist as a mixture of diastereomers or enantiomers with very similar physicochemical properties, making their separation challenging.[1]

  • Stability: Some spiroacetals can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or isomerization on the column.

Q2: Which type of chromatography is best suited for polar spiroacetals?

The choice of chromatography mode is critical and depends on the specific properties of your spiroacetal.

  • Normal-Phase Chromatography (NPC): This is a traditional and often successful approach using a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase.[3][4] For very polar spiroacetals, highly polar eluents are required.

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[5] It is particularly useful for water-soluble spiroacetals.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for highly polar compounds that are poorly retained in reversed-phase chromatography.[7] It utilizes a polar stationary phase with a high concentration of an organic solvent in the mobile phase.

Q3: How do I choose the right stationary phase for my polar spiroacetal?

The stationary phase should be selected based on the polarity of your compound.

  • Silica Gel: The most common choice for normal-phase chromatography.[3][8] Its surface silanol groups interact strongly with polar functional groups.[9]

  • Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica gel.[4]

  • Chemically Modified Silica:

    • Amino- or Cyano-bonded Phases: These are less polar than bare silica and can be used in both normal-phase and HILIC modes.[3]

    • Diol-bonded Phases: Offer unique selectivity for polar compounds.[10]

    • C18 or C8-bonded Phases (Reversed-Phase): Ideal for separating spiroacetals with some hydrophobic character.[3] Polar-embedded or polar-endcapped C18 columns are specifically designed for better retention of polar analytes in highly aqueous mobile phases.[11]

Q4: What is a good starting point for mobile phase selection?

For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate.[4] The polarity of the eluent can be gradually increased by increasing the proportion of the polar solvent. For very polar spiroacetals, alcohols like methanol or ethanol may be necessary, sometimes with modifiers like acetic acid or triethylamine to improve peak shape.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of polar spiroacetals.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Inability to separate diastereomers.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inappropriate Mobile Phase Polarity The mobile phase may be too strong (eluting compounds too quickly) or too weak (causing excessive retention and band broadening).[12]1. Decrease Eluent Strength: If peaks elute too close to the solvent front, decrease the proportion of the polar solvent in the mobile phase. 2. Fine-tune Solvent Ratio: Make small, incremental changes to the solvent ratio to optimize selectivity.[13] 3. Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity (e.g., dichloromethane or methanol) can sometimes dramatically improve separation.
Incorrect Stationary Phase The chosen stationary phase may not offer sufficient selectivity for the isomers.[14]1. Switch Stationary Phase: If using silica, consider trying alumina or a bonded phase like amino or diol. 2. Change Chromatography Mode: If normal-phase fails, consider HILIC or reversed-phase chromatography.[7]
Column Overloading Injecting too much sample can lead to peak distortion and loss of resolution.[15]1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[15] 2. Increase Column Diameter: For larger scale purifications, use a wider column to maintain resolution.[16]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Strong Analyte-Stationary Phase Interactions The polar functional groups of the spiroacetal may interact too strongly with active sites (e.g., acidic silanol groups) on the silica surface.[15]1. Add a Mobile Phase Modifier: For basic spiroacetals, add a small amount of a base like triethylamine or ammonia to the mobile phase to saturate the acidic sites on the silica.[2] For acidic spiroacetals, a small amount of acetic or formic acid can improve peak shape.[17] 2. Use a Deactivated Stationary Phase: Consider using an end-capped reversed-phase column or a less acidic stationary phase.[11]
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15]1. Dissolve Sample in Mobile Phase: If possible, dissolve the crude material in the initial mobile phase. 2. Use a Weaker Sample Solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent.
Column Degradation The stationary phase may be breaking down, especially with highly polar or basic mobile phases.[2]1. Check pH Limits: Ensure the mobile phase pH is within the recommended range for the column.[18] 2. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[19]
Problem 3: Low or No Recovery of the Compound

Symptoms:

  • The desired spiroacetal is not eluting from the column, even with a highly polar mobile phase.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Irreversible Adsorption The spiroacetal is too polar and is permanently stuck to the stationary phase.1. Drastically Increase Mobile Phase Polarity: Try flushing the column with a very strong solvent system, such as 10-20% methanol in dichloromethane.[2] Be aware that this may carry some silica with the eluent. 2. Switch to Reversed-Phase: For extremely polar compounds, reversed-phase chromatography is often a better choice.[20]
On-Column Decomposition The spiroacetal may be unstable on the acidic silica gel.1. Use a Neutral or Basic Stationary Phase: Consider using neutral or basic alumina. 2. Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Normal-Phase Column Chromatography of a Polar Spiroacetal
  • Stationary Phase Selection: Start with standard flash-grade silica gel (40-63 µm).

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of cracks or air bubbles.[21]

  • Sample Preparation:

    • Dissolve the crude spiroacetal mixture in a minimum amount of a suitable solvent. Dichloromethane is often a good choice.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by incrementally increasing the proportion of the polar solvent.[4]

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Analysis:

    • Analyze the collected fractions by TLC, staining if necessary (e.g., with permanganate or vanillin stain for UV-inactive compounds).

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualization of the Optimization Workflow

The following diagram illustrates a decision-making workflow for optimizing the purification of a polar spiroacetal.

workflow Workflow for Polar Spiroacetal Purification start Start: Crude Polar Spiroacetal tlc Initial TLC Analysis (e.g., Hexane/EtOAc mixtures) start->tlc decision1 Good Separation on TLC? tlc->decision1 npc Proceed with Normal-Phase Column Chromatography decision1->npc Yes decision2 Streaking or Rf=0? decision1->decision2 No end Pure Spiroacetal npc->end troubleshoot Troubleshoot NPC (See Guide) troubleshoot->npc decision2->troubleshoot Streaking hilic_rp Consider HILIC or Reversed-Phase Chromatography decision2->hilic_rp Rf=0 hilic_rp->end

Caption: Decision workflow for selecting and optimizing the chromatographic method.

References

  • Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Waters. (2025, June 18).
  • Phenomenex. (2025, August 8).
  • Phenomenex. (2025, June 6).
  • Labtech. (n.d.).
  • Restek. (2019, June 17).
  • Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • National Center for Biotechnology Information. (n.d.).
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • LCGC International. (2020, November 11).
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • OSF. (n.d.).
  • alwsci. (2024, May 10).
  • Chrom Tech, Inc. (2025, October 20).
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Effective LC Troubleshooting. (2021, November 29).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Biotage. (2023, January 30).
  • Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Royal Society of Chemistry. (n.d.).
  • Longdom Publishing. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
  • MBL International. (2024, June 6). Challenges and Solutions in Purifying Recombinant Proteins.
  • Sigma-Aldrich. (n.d.).
  • Danaher Life Sciences. (n.d.).
  • ResearchGate. (2015, February 12).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Bio-Radiations. (2022, October 11).
  • University of Victoria. (n.d.).

Sources

Technical Support Center: Advanced Functionalization of Sterically Hindered 3-Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-OL-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming steric barriers in C3 functionalization of steroids and triterpenes.

Executive Summary: The "3-ol" Bottleneck

The functionalization of the C3-hydroxyl group in steroids (e.g., cholesterol, bile acids) and triterpenes (e.g., betulinic acid, oleanolic acid) is a critical gateway for synthesizing Antibody-Drug Conjugates (ADCs) and prodrugs. However, this position often presents a "dead zone" for standard chemistry due to two primary steric factors:

  • Axial Conformation (

    
    ):  In many scaffolds, the hydroxyl group occupies an axial position, suffering from severe 1,3-diaxial interactions with angular methyl groups (C19).
    
  • Gem-Dimethyl Blockade: In triterpenoids (e.g., lanosterol derivatives), the C4-gem-dimethyl group creates a "picket fence" that physically blocks the approach of large electrophiles, even if the hydroxyl is equatorial (

    
    ).
    

This guide provides three "Gold Standard" protocols designed to bypass these barriers where standard DCC/DMAP or Williamson ether syntheses fail.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your substrate's specific constraint using the decision tree below.

DecisionTree Start START: Characterize 3-OH Target Target Transformation? Start->Target Ester Esterification (Acylation) Target->Ester Acyl Group Ether Etherification (Alkylation) Target->Ether Alkyl Group Inversion Inversion of Config? Target->Inversion Invert Stereochem Yamaguchi PROTOCOL A: Yamaguchi Esterification (TCBC + DMAP) Ester->Yamaguchi Hindered/Axial Steglich Standard Steglich (DCC/DMAP) *Likely to Fail* Ester->Steglich Un-hindered AcidSens Acid/Base Sensitive? Ether->AcidSens Yes Mitsunobu PROTOCOL C: Modified Mitsunobu (ADDP + PBu3) Inversion->Mitsunobu Required Dudley PROTOCOL B: Dudley Etherification (Bn-OPT) AcidSens->Dudley Yes (Neutral conditions) AgOxide Ag2O / Alkyl Halide AcidSens->AgOxide No (Mild Base)

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on steric and chemical constraints.

Protocol A: The Yamaguchi Esterification

Best For: Attaching bulky linkers or acids to hindered axial 3-ols.

Standard Steglich esterification (DCC/DMAP) often stalls at <10% conversion for hindered substrates because the O-acylisourea intermediate is too bulky to approach the alcohol. The Yamaguchi Protocol solves this by forming a mixed anhydride that is smaller and more reactive, then using a nucleophilic catalyst to create a "super-electrophile."

The Mechanism

The reaction uses 2,4,6-trichlorobenzoyl chloride (TCBC) .[1][2][3][4][5] The bulky trichlorophenyl group prevents self-attack, forcing the reaction toward the mixed anhydride. DMAP then attacks the less hindered carbonyl (the target acid's side), forming a highly reactive acylpyridinium salt.

Yamaguchi Step1 Carboxylic Acid + TCBC + Et3N MixedAnh Mixed Anhydride (Stable Intermediate) Step1->MixedAnh - Et3N-HCl DMAP_Attack DMAP Attack (Regioselective) MixedAnh->DMAP_Attack AcylPy Acyl-Pyridinium (Super Electrophile) DMAP_Attack->AcylPy Release TCBA anion Product Hindered Ester + DMAP + Acid Byproduct AcylPy->Product + Hindered Alcohol

Figure 2: The Yamaguchi activation cascade. Note that the alcohol attacks the Acyl-Pyridinium species, not the anhydride directly.

Step-by-Step Protocol
  • Activation: In a dry flask under

    
    , dissolve the Carboxylic Acid (1.2 equiv) and Et3N  (1.5 equiv) in anhydrous Toluene or THF.
    
  • Anhydride Formation: Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv) dropwise. Stir at RT for 1–2 hours. Checkpoint: A white precipitate (Et3N·HCl) will form.

  • Filtration (Optional but Recommended): For extremely hindered substrates, filter off the amine salts rapidly under inert gas to remove chloride ions, concentrating the filtrate (the mixed anhydride) to dryness, then re-dissolving in Toluene.

  • Esterification: Add the Hindered Alcohol (3-ol) (1.0 equiv) and DMAP (1.5–2.0 equiv).

  • Reaction: Reflux (or heat to 60°C) for 12–24 hours. The high temperature and excess DMAP are critical to drive the acylpyridinium formation.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes trichlorobenzoic acid byproduct) and brine.

Key Reference: Inanaga, J. et al. Bull.[1][4] Chem. Soc. Jpn.[4]1979 .[4][5] [See Reference 1]

Protocol B: The Dudley Etherification

Best For: Creating benzyl/alkyl ethers on acid-sensitive or elimination-prone hindered alcohols.

Traditional Williamson ether synthesis (NaH + Alkyl Halide) fails here because the basic conditions favor E2 elimination over SN2 substitution on the crowded steroid ring. The Dudley Reagent (2-benzyloxy-1-methylpyridinium triflate) allows for "mix-and-heat" benzylation under essentially neutral conditions.[6]

Why It Works

The reagent undergoes thermal decomposition to generate a benzyl cation-like species (SN1 pathway) or facilitates a concerted transfer that does not require alkoxide formation.

Step-by-Step Protocol
  • Reagent Preparation: If not purchasing, synthesize 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) by methylating 2-benzyloxypyridine with methyl triflate (MeOTf) in toluene (quantitative yield, white solid).

  • Setup: Combine the Hindered Alcohol (1.0 equiv) and Bn-OPT (2.0 equiv) in trifluorotoluene (

    
    ) or Toluene.
    
  • Scavenger: Add MgO (2.0 equiv). Note: MgO acts as a non-basic acid scavenger to neutralize the triflic acid generated, preventing desilylation or rearrangement.

  • Reaction: Heat to 80–90°C for 12 hours.

  • Workup: Filter through a Celite pad to remove MgO and pyridone byproduct. Concentrate and purify via flash chromatography.

Key Reference: Poon, K.W.C.[6][7] & Dudley, G.B. J. Org.[6][7][8] Chem.2006 .[3][4][6] [See Reference 2]

Protocol C: Modified Mitsunobu (Inversion)

Best For: Converting a hindered


-OH (axial) to a 

-derivative (equatorial) or vice versa.

Standard Mitsunobu (DEAD/PPh3) frequently fails with hindered alcohols because the steric bulk prevents the alcohol from attacking the betaine intermediate, or the betaine undergoes premature decomposition.

The Fix: Tsunoda Reagents & Acidic Nucleophiles

We replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh3 with PBu3 (tributylphosphine). PBu3 is more nucleophilic (better betaine formation), and ADDP is more sterically demanding, which paradoxically stabilizes the intermediate.

Step-by-Step Protocol
  • Reagents: Use ADDP (1.5 equiv) and PBu3 (1.5 equiv).

  • Nucleophile: Use p-Nitrobenzoic acid (1.5 equiv) instead of benzoic acid. Why? The lower pKa (3.4 vs 4.2) ensures rapid protonation of the betaine, preventing side reactions.

  • Procedure:

    • Dissolve Alcohol, p-Nitrobenzoic acid, and PBu3 in anhydrous THF or Toluene.

    • Cool to 0°C.[9]

    • Add ADDP (solid) in portions. Note: ADDP is often insoluble in cold THF but dissolves as the reaction proceeds.

    • Allow to warm to RT and stir for 24–48 hours.

  • Cleavage: The resulting p-nitrobenzoate ester can be cleaved (saponified) with mild base (K2CO3/MeOH) to yield the inverted alcohol.

Key Reference: Tsunoda, T. et al. Tetrahedron Lett.1993 .[4] [See Reference 3]

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Yamaguchi: Yield < 20% Formation of N-acylurea byproduct (if using DCC) or hydrolysis of mixed anhydride.Switch strictly to TCBC (Yamaguchi reagent). Ensure solvent is anhydrous. Increase DMAP to 3.0 equiv.
Etherification: Alkene formation E2 elimination due to basic conditions (Williamson).Stop using NaH. Switch to the Dudley protocol (Protocol B) or Ag2O-mediated alkylation.
Mitsunobu: Retention of Config. "Anomalous" Mitsunobu mechanism due to ion-pair collapse.Switch solvent to Toluene (non-polar solvents favor inversion). Use the ADDP/PBu3 system.
Reaction turns black/tarry Decomposition of sensitive steroid dienes (e.g.,

).
Perform reactions at lower temps (40°C) for longer times. Use MgO scavenger (Protocol B).

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link][5]

  • Poon, K. W. C., & Dudley, G. B. (2006).[6][7] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt.[6] The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639–1642. [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[10][11] Organic Syntheses, 73, 110. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Relative Stereochemistry Determination: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity.[1][2] Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of a molecule's relative and absolute stereochemistry is not merely an academic exercise but a cornerstone of safe and effective medicine. Among the arsenal of analytical techniques available for this purpose, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing a definitive three-dimensional molecular structure.[3]

This guide offers a comprehensive comparison of X-ray crystallography with other common techniques for determining relative stereochemistry. It provides researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to make informed decisions about which method best suits their needs. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a clear-eyed view of the strengths and limitations of each approach.

The Power of Diffraction: X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[4] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline lattice.[4] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise position of each atom.[4]

The journey from a powdered sample to a refined crystal structure is a multi-step process.[4] The first and often most challenging step is growing a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions, pure, and free from significant imperfections.[4] This crystal is then mounted and exposed to an intense, monochromatic X-ray beam.[4] The resulting diffraction pattern, a unique fingerprint of the molecule's crystal structure, is recorded on a detector.[4][5] Computational methods are then employed to process this data, solve the "phase problem," and ultimately produce a refined model of the atomic arrangement.[4][5]

Visualizing the Workflow: From Crystal to Structure

The process of X-ray crystallography can be broken down into several key stages, each with its own set of considerations and potential challenges.

Xray_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement cluster_validation Validation & Deposition Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting High-quality crystal Diffraction X-ray Diffraction Mounting->Diffraction Mounted crystal Processing Data Processing Diffraction->Processing Diffraction pattern Solution Structure Solution Processing->Solution Reflection data Refinement Structure Refinement Solution->Refinement Initial model Validation Structure Validation Refinement->Validation Refined structure Deposition Database Deposition Validation->Deposition Validated CIF file

A simplified workflow of single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Alternative Methods

While X-ray crystallography is the definitive method, it is not always feasible or necessary.[3] Other powerful techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD), offer alternative routes to stereochemical assignment.[3][6]

Technique Principle Sample Requirements Strengths Limitations
X-ray Crystallography X-ray diffraction from a single crystalHigh-quality single crystal (typically >0.1 mm)Unambiguous 3D structure determination; provides both relative and absolute stereochemistry.[3][4]Crystal growth can be a major bottleneck; not suitable for non-crystalline materials.[1][4]
NMR Spectroscopy Nuclear spin properties in a magnetic fieldSoluble sample in a suitable deuterated solventApplicable to solutions and non-crystalline samples; provides detailed information on connectivity and relative stereochemistry through techniques like NOE.[6][7]Can be ambiguous for complex or flexible molecules; absolute stereochemistry determination often requires derivatization or computational methods.[3][8]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightSoluble chiral sampleProvides absolute configuration in solution; less sensitive to impurities than NMR.[9][10]Requires theoretical calculations (ab initio or DFT) for interpretation; may not be suitable for all molecules.[1][11]

Delving Deeper: Causality in Experimental Choices

Why X-ray Crystallography is the Gold Standard: The fundamental reason for its preeminence lies in its directness. X-ray crystallography "sees" the atoms in their ordered, crystalline state, providing a static, high-resolution snapshot of the molecule's three-dimensional structure. This direct observation eliminates the inferential steps required by other methods.

When NMR Shines: For molecules that resist crystallization or exist as oils or liquids, NMR spectroscopy is the go-to technique.[1] Its power lies in its ability to probe the local environment of each atom. By analyzing through-space interactions via the Nuclear Overhauser Effect (NOE), researchers can deduce the relative proximity of different parts of the molecule, thereby establishing relative stereochemistry.[7] Furthermore, coupling constants (J-values) provide valuable information about dihedral angles, which are crucial for conformational and stereochemical analysis.[12][13]

The Niche of VCD: VCD has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution.[1][10] This is particularly valuable in early drug discovery when obtaining a single crystal for X-ray analysis might be a significant hurdle.[1] The technique measures the subtle differences in how a chiral molecule absorbs left and right circularly polarized infrared light.[9] By comparing the experimental VCD spectrum to one predicted by quantum mechanical calculations, the absolute stereochemistry can be confidently assigned.[1]

Experimental Protocols: A Step-by-Step Guide

Single-Crystal X-ray Crystallography Workflow
  • Crystal Growth: This is often the most critical and time-consuming step. The goal is to obtain a single crystal of sufficient size and quality. Common techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is paramount and often requires extensive screening.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, this is done under an inert atmosphere.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to reduce thermal motion of the atoms.[5] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit.[5][14]

  • Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonableness.[15][16] This involves checking bond lengths, angles, and for any inconsistencies in the data.[17]

NMR-Based Determination of Relative Stereochemistry (NOE)
  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent.

  • 1D and 2D NMR Data Acquisition: Acquire a standard suite of NMR spectra, including 1H, 13C, COSY, and HSQC, to assign the chemical shifts of all relevant protons and carbons.

  • NOESY/ROESY Experiment: Acquire a 2D NOESY or ROESY spectrum. These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å).

  • Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum. The presence of a cross-peak between two protons indicates their spatial proximity. By systematically analyzing these correlations, a 3D model of the molecule's relative stereochemistry can be constructed.

Trustworthiness: Self-Validating Systems

A key aspect of scientific integrity is the self-validating nature of the described protocols.

  • In X-ray Crystallography: The refinement process itself is a form of validation. The agreement between the observed diffraction data and the data calculated from the final structural model is quantified by the R-factor. A low R-factor indicates a good fit. Furthermore, the Flack parameter is a crucial value for determining the absolute configuration of a chiral molecule.[2][18] A value close to 0 indicates the correct absolute stereochemistry has been determined, while a value near 1 suggests the inverted structure is correct.[2][18]

  • In NMR Spectroscopy: The consistency of the entire set of NMR data serves as a validation check. For example, the relative stereochemistry proposed based on NOE data should be consistent with the observed coupling constants, which are dependent on dihedral angles.

Authoritative Grounding and Data Deposition

The results of crystallographic studies are typically deposited in public databases, ensuring transparency and allowing for independent verification. The most prominent database for small organic and metal-organic molecules is the Cambridge Structural Database (CSD) .[19][20][21][22] For biological macromolecules, the Protein Data Bank (PDB) is the primary repository. The Crystallography Open Database (COD) is an open-access alternative.[23][24][25][26]

Logic of Stereochemical Assignment

Stereochem_Logic cluster_problem The Stereochemical Question cluster_methods Analytical Approaches cluster_outcome The Answer Unknown Unknown Relative Stereochemistry Xray X-ray Crystallography Unknown->Xray Crystalline sample NMR NMR Spectroscopy (NOE, J-coupling) Unknown->NMR Soluble sample VCD Vibrational Circular Dichroism Unknown->VCD Chiral, soluble sample Assigned Assigned Relative Stereochemistry Xray->Assigned Unambiguous 3D structure NMR->Assigned Based on spatial proximity & dihedral angles VCD->Assigned Comparison with quantum calculations

Decision-making process for selecting a stereochemical determination method.

Conclusion: An Integrated Approach

The determination of relative stereochemistry is a critical step in chemical and pharmaceutical research. While X-ray crystallography remains the definitive method, a pragmatic and efficient research program will leverage the strengths of multiple techniques. An integrated approach, where NMR and VCD are used for initial screening and for non-crystalline samples, and X-ray crystallography is employed for final, unambiguous confirmation, will ultimately lead to the most reliable and robust stereochemical assignments. The choice of method should always be guided by the nature of the sample, the specific questions being asked, and the resources available.

References

  • Crystallography Open Database. (n.d.). In Wikipedia. Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Minor, W., Dauter, Z., & Wlodawer, A. (2018). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 285(13), 2294-2307. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

  • Pettersson, E. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Gražulis, S., Chateigner, D., Downs, R. T., Yokochi, A. F. T., Quirós, M., Lutterotti, L., ... Le Bail, A. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729. Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • FAIRsharing. (n.d.). Crystallography Open Database. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • McMaster University Libraries. (n.d.). Crystallography Open Database. Retrieved from [Link]

  • Ithaca College. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283-297. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation (pp. 112-137). Royal Society of Chemistry. Retrieved from [Link]

  • NMR Wiki. (2009). Determination of relative stereochemistry. Retrieved from [Link]

  • Di Micco, S., Chini, M. G., Riccio, R., & Bifulco, G. (2010). Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Natural Products. European Journal of Organic Chemistry, 2010(16), 2981-3004. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Read, R. J., Adams, P. D., Arendall, W. B., Brunger, A. T., Emsley, P., Joosten, R. P., ... & Jones, T. A. (2011). A new generation of crystallographic validation tools for the Protein Data Bank. Structure, 19(10), 1395-1412. Retrieved from [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • Clegg, W. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). Royal Society of Chemistry. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). News. Retrieved from [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Structure validation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gil, R. R., & Griesinger, C. (2023). NMR for Stereochemical Elucidation. In Comprehensive Chirality (Second Edition, pp. 1-21). Elsevier. Retrieved from [Link]

  • Kaduk, J. A. (2019). Structure validation. In International Tables for Crystallography (Vol. H, pp. 1-27). Retrieved from [Link]

  • de Oliveira, G. A., & Batista, J. M. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 60(70), 9689-9701. Retrieved from [Link]

  • Extance, A. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. Retrieved from [Link]

  • Bagno, A., Butts, C. P., & Scarsella, M. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(8), 3225-3257. Retrieved from [Link]

  • Di Micco, S., Chini, M. G., Riccio, R., & Bifulco, G. (2010). Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Natural Products. European Journal of Organic Chemistry, 2010(16), 2981-3004. Retrieved from [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 106-118). Retrieved from [Link]

  • Flack parameter. (n.d.). In Wikipedia. Retrieved from [Link]

  • Coles, S. J. (2020). Howard Flack and the Flack Parameter. Molbank, 2020(3), M1161. Retrieved from [Link]

  • Arizona State University. (2023). Advances in X-ray crystallography unveil nature's tiniest secrets. ASU News. Retrieved from [Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section A: Foundations of Crystallography, 69(Pt 3), 249-259. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Absolute Configuration. Retrieved from [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(7), 817-832. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Rusakov, Y. Y., & Rusakova, I. L. (2022). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 27(9), 2962. Retrieved from [Link]

  • Luber, S., Allemann, O., & Quack, M. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry, 92(13), 8871-8879. Retrieved from [Link]

  • ResearchGate. (2013). What other methods are there for determination of absolute configuration of small molecules?. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Lankin, D. C. (2018). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 159, 408-422. Retrieved from [Link]

  • Di Micco, S., Bifulco, G., & Riccio, R. (2018). General Quantum-Based NMR Method for the Assignment of Absolute Configuration by Single or Double Derivatization: Scope and Limitations. The Journal of Organic Chemistry, 83(18), 11029-11041. Retrieved from [Link]

Sources

A Researcher's Guide to Conformational Assignment: A Comparative Analysis of NOESY Correlation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules in solution is paramount. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment stands as a cornerstone technique for elucidating molecular conformation by identifying protons that are close in space. This guide provides an in-depth comparison of NOESY with its alternatives, supported by experimental insights to aid in selecting the optimal method for your research needs.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization is transferred from one spin-active nucleus to another through space.[1] This effect is observed between nuclei that are typically closer than 5 Å apart, making it a powerful tool for determining stereochemical and conformational relationships in molecules.[1] The 2D NOESY experiment, in particular, gathers all NOE correlations in a single spectrum, presenting them as cross-peaks that connect spatially proximate nuclei.[1]

The Power and Principles of NOESY

NOESY experiments are a cornerstone for determining the conformation of molecules in solution, from small organic compounds to large biomolecules like proteins.[2][3] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons (r⁻⁶).[4] This strong distance dependence allows for the determination of interproton distances, which can then be used as restraints in molecular modeling to generate a three-dimensional structure.[4][5]

The NOESY experiment involves a mixing time during which magnetization is exchanged between spatially close protons via the NOE.[6][7] The choice of this mixing time is a critical experimental parameter that depends on the size of the molecule being studied.[7][8] For small molecules, longer mixing times (0.5-1 second) are generally used to maximize the NOE, while for large molecules, shorter mixing times (<100 msec) are necessary to ensure the initial rate approximation is valid and to avoid spin diffusion, a phenomenon where magnetization is relayed between multiple spins, complicating interpretation.[7][8]

A Comparative Look: NOESY vs. Alternatives

While NOESY is a powerful and widely used technique, it is not without its limitations. In certain situations, other NMR experiments or computational methods may provide more reliable or complementary information.

NOESY vs. ROESY

The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is a key alternative to NOESY, particularly for medium-sized molecules (MW ~700-1500 amu).[9][10] For molecules in this size range, the NOE can become very weak or even zero, making NOESY experiments ineffective.[9][11] ROESY, which measures the NOE in the rotating frame, always produces a positive signal regardless of molecular size, thus overcoming this limitation.[10][11]

However, ROESY experiments can be more demanding, with lower signal-to-noise and a higher susceptibility to artifacts, such as those arising from strong J-coupling (TOCSY artifacts).[7][11] For small molecules (MW < 500), NOESY is generally the preferred technique due to its better sensitivity and fewer artifacts.[9] For large molecules (MW > 1200), NOESY is also the usual choice, although ROESY can be advantageous as it is less affected by spin diffusion.[7]

FeatureNOESYROESY
Principle Measures NOE in the laboratory frameMeasures NOE in the rotating frame
Optimal Molecular Size Small (< 700 Da) and Large (> 1500 Da) moleculesMedium-sized (700-1500 Da) molecules
Signal for Medium Molecules Can be zero or very weak[9][11]Always positive[10][11]
Spin Diffusion Can be a significant issue for large molecules[7]Less susceptible to spin diffusion[7]
Artifacts Zero-quantum peaks between J-coupled spins[7]TOCSY artifacts between J-coupled spins[7][12]
Sensitivity Generally higher for small and large molecules[7]Can be lower, especially for large molecules[7]
Integrating NOESY with Molecular Modeling

A powerful approach to conformational analysis is the integration of experimental NOESY data with computational molecular modeling.[13] NOE-derived distance restraints can be used to guide molecular dynamics (MD) simulations or distance geometry calculations, leading to more accurate and refined structures.[14][15] This combined approach helps to overcome the limitations of each method when used in isolation. For instance, molecular modeling can help to resolve ambiguities in NOE assignments, while the experimental data ensures that the calculated structures are consistent with the solution-state conformation.[13]

Recently, the integration of NOESY data with artificial intelligence-driven modeling, such as AlphaFold, has shown great promise in revealing previously undetected protein conformational states.[16][17] The "AlphaFold-NMR" approach uses AI for conformational sampling and then scores the generated models against experimental NOESY and chemical shift data.[16]

Experimental Protocol: A Step-by-Step Guide to 2D NOESY

Acquiring high-quality NOESY data is crucial for reliable conformational analysis. Here is a generalized protocol for a 2D NOESY experiment on a small molecule.

Sample Preparation
  • Concentration: Prepare a sample with a concentration sufficient to obtain a good proton NMR spectrum in 8-16 scans.[18] Excessively high concentrations can degrade resolution and dampen the NOE effect.[18]

  • Solvent: Use a deuterated solvent that fully dissolves the sample. Be mindful that some solvents, like CDCl₃, can contain acidic traces that may react with the sample.[18]

  • Purity: Ensure the sample is free of paramagnetic impurities, such as dissolved oxygen, which can quench the NOE.[7] For small molecules, degassing the sample using the freeze-pump-thaw method is highly recommended.[7]

  • Volume: Use a sample volume of at least 0.6 mL in a standard 5mm NMR tube to minimize shimming problems.[18]

Spectrometer Setup and Data Acquisition
  • Initial 1D Proton Spectrum: Acquire a standard 1D proton spectrum to check the sample and optimize parameters like the spectral width.[6][19]

  • Shimming: Ensure the sample is well-shimmed to achieve good lineshape and resolution.[6][18] It is generally recommended to run NOESY experiments without sample spinning.[18][19]

  • Temperature Control: For long experiments, use the temperature controller to maintain a constant sample temperature.[18]

  • Pulse Sequence and Parameters:

    • Select the appropriate 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).[19]

    • Mixing Time (d8 or mixN): This is the most critical parameter.[7][8] For small molecules, start with a mixing time of around 500-800 ms.[6][7]

    • Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to allow for full relaxation between scans.[20]

    • Number of Scans (ns): The number of scans should be a multiple of 8 or 16.[11][20] An adequate number of scans is crucial as NOE signals are inherently weak.[6]

    • Number of Increments (ni or td1): This determines the resolution in the indirect dimension. A value of 256 is a good starting point.[20]

  • Acquisition: Start the 2D acquisition.[19] The experiment time can range from under an hour to several hours depending on the sample concentration and desired signal-to-noise.[6][11]

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve Sample Degas Degas (Freeze-Pump-Thaw) Sample->Degas Tube Transfer to NMR Tube Degas->Tube Shim Lock & Shim Tube->Shim Setup Setup 2D NOESY Parameters Shim->Setup Acquire Acquire Data Setup->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Peak Picking & Integration Process->Analyze Model Distance Restraints & Modeling Analyze->Model

Caption: A typical workflow for a NOESY experiment.

Data Processing and Analysis
  • Fourier Transformation: Process the acquired data using a Fourier transform in both dimensions.[19]

  • Phasing: Phase the spectrum. For small molecules, the diagonal peaks and cross-peaks will have opposite phases.[8]

  • Peak Picking and Integration: Identify and integrate the cross-peaks. The volume of the cross-peaks is proportional to the NOE intensity.

  • Interpretation: Analyze the cross-peaks to identify which protons are spatially close. For a more quantitative analysis, the cross-peak intensities can be used to calculate interproton distances.[4][21]

Advanced Considerations and Future Directions

For complex systems, such as flexible molecules or biomolecules, the analysis of NOESY data can be more challenging. In such cases, advanced techniques like restrained molecular dynamics are often necessary to accurately model the conformational ensemble.[22][23]

The development of new software and automated analysis methods is continuously improving the efficiency and reliability of NOESY-based structure determination.[24][25][26][27][28] Furthermore, the application of non-uniform sampling (NUS) can significantly reduce the acquisition time of NOESY experiments, although care must be taken to ensure the quantitative accuracy of the data is maintained.[29]

Conclusion

NOESY correlation analysis remains an indispensable tool for the conformational assignment of molecules in solution. A thorough understanding of the underlying principles of the NOE and the practical aspects of the experiment is essential for obtaining high-quality, interpretable data. By carefully considering the molecular system under investigation and choosing the appropriate experimental parameters and analytical methods, researchers can confidently elucidate the three-dimensional structures that govern molecular function and interaction. When faced with the limitations of NOESY, particularly for medium-sized molecules, ROESY provides a robust alternative. The integration of NOESY data with advanced computational modeling techniques continues to push the boundaries of what is possible in conformational analysis, offering ever more detailed insights into the dynamic world of molecules.

References

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link][2][30]

  • Gil, R. R., & Navarro-Vázquez, A. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes (pp. 1-38). The Royal Society of Chemistry. [Link][31]

  • Clore, G. M., & Gronenborn, A. M. (1982). Theory and applications of the transferred nuclear Overhauser effect to the study of the conformations of small ligands bound to proteins. Journal of Magnetic Resonance, 48(3), 402-417. [Link][32]

  • La Mar, G. N., et al. (1995). Determination of Interproton Distances from NOESY Spectra in the Active Site of Paramagnetic Metalloenzymes: Cyanide-Inhibited Horseradish Peroxidase. Journal of the American Chemical Society, 117(35), 8859–8868. [Link][21]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link][11]

  • University of Chicago Chemistry Department. (2021, March 10). 1D NOESY made easy. NMR Facility. [Link][6]

  • Humphreys, J. L., et al. (2023). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. bioRxiv. [Link][16]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link][24]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link][1]

  • SpinCore Technologies. (n.d.). NMR Software. [Link][25]

  • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link][9]

  • C&EN. (n.d.). NMR spectroscopy software. [Link][33]

  • bioRxiv. (2025, February 8). NMR Spectroscopy for the Validation of AlphaFold2 Structures. [Link][17]

  • ResearchGate. (2025, August 6). Interproton distance determinations by NOE - Surprising accuracy and precision in a rigid organic molecule. [Link][4]

  • Wieske, L. H., et al. (2025, May 16). Non‐Uniform Sampling for Quantitative NOESY. ChemPhysChem. [Link][29]

  • University of Maryland, Baltimore County. (2018, August 8). NOE Experiments on the Bruker 400 and 500. [Link][7]

  • Hadden, C. E., et al. (2022, January 14). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. [Link][14]

  • UMYMFOR. (n.d.). NOE Experiments on the Bruker. [Link][8]

  • AUREMOL. (2023, January 2). SOFTWARE FOR BIOMOLECULAR NMR. [Link][26]

  • University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link][18]

  • Cowburn, D., et al. (2011, February 1). Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule. Beilstein Journal of Organic Chemistry. [Link][22]

  • UC Santa Barbara. (n.d.). Transient NOESY: A Better Method of Measuring NOEs. NMR Theory, UCSB Chem and Biochem NMR Facility. [Link][34]

  • University of Ottawa. (n.d.). 1H-1H ROESY. [Link][12]

  • Stanford University. (n.d.). noesy. NMR Facility. [Link][20]

  • University of California, San Diego. (1996, January 8). 18. NOESY. [Link][35]

  • Vrije Universiteit Amsterdam. (2002, July 15). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. [Link][23]

  • Northwestern University. (n.d.). TUTORIAL: ge-2D NOESY EXPERIMENT. IMSERC. [Link][19]

  • ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link][3]

  • Quora. (2025, January 8). What are some alternatives to NMR spectroscopy to study protein structures?[Link][36]

  • analyzetest.com. (2021, March 15). Free software for NMR interpretation. [Link][27]

  • University of Connecticut. (n.d.). noesy Assign Study Tutorial. [Link][37]

  • ETH Zurich. (n.d.). Protein NMR structure determination with automated NOE-identification in the NOESY spectra using the new software ATNOS. Research Collection. [Link][28]

  • ResearchGate. (2025, August 10). (PDF) Towards Stereochemical and Conformational Assignment in Flexible Molecules Using NOEs and Molecular Modelling. [Link][13]

  • Royal Society of Chemistry. (2020, August 31). Reference-free NOE NMR analysis. Chemical Science. [Link][38]

  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. [Link][39]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link][40]

  • University of Connecticut. (2023, May 7). Modeling Accuracy Matters: Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. Digital Commons @ UConn. [Link][15]

  • University of Kentucky. (2010). 2D NOESY Collecting a NOESY. [Link][41]

  • ResearchGate. (2025, August 6). Exclusively NOESY-based automated NMR assignment and structure determination of proteins. [Link][42]

  • PubMed. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry, 28(3), 235-44. [Link][5]

  • Protein NMR. (2012, October 24). H-H NOESY. [Link][43]

  • University of California, Irvine. (2008, June 17). Varian NMR Instructions - 2D. [Link]

  • Northwestern University. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION. IMSERC. [Link][44]

Sources

Comparative Stability Guide: 1,7-Dioxaspiro[4.4]nonan-3-ol vs. Open-Chain Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the spirocyclic acetal 1,7-dioxaspiro[4.4]nonan-3-ol (Spiro-3-ol) and its acyclic precursor, 1,8-dihydroxy-4-octanone (Open-Chain). While open-chain hydroxy ketones are necessary synthetic intermediates, the spiroketal form represents the thermodynamic sink. This document details the stereoelectronic origins of this stability, the influence of the C3-hydroxyl group, and provides self-validating experimental protocols for assessing stability in drug discovery scaffolds.

Mechanistic & Stereoelectronic Principles

To understand the stability profile, one must look beyond simple bond energies to stereoelectronic effects. The transformation from the open-chain precursor to the spiroketal is driven by the Anomeric Effect and Intramolecular Hydrogen Bonding (IMHB) .

The Equilibrium Landscape

The reaction proceeds through a hemiketal intermediate. In the presence of Brønsted or Lewis acids, the acyclic dihydroxy ketone cyclizes to form the spiroketal.[1]

ReactionMechanism OpenChain Acyclic Precursor (1,8-dihydroxy-4-octanone) Hemiketal Hemiketal Intermediate OpenChain->Hemiketal + H+ / - H2O Spiro 1,7-Dioxaspiro[4.4]nonan-3-ol (Thermodynamic Sink) Hemiketal->Spiro Cyclization Spiro->Hemiketal Hydrolysis (aq. Acid)

Figure 1: Acid-catalyzed cyclization pathway.[2][3] The equilibrium strongly favors the spiroketal in non-aqueous environments.

The Stabilizing Factors
  • The Anomeric Effect: In the spiroketal, the lone pair of one oxygen atom (

    
    ) donates electron density into the antibonding orbital (
    
    
    
    ) of the adjacent C-O bond.[4][5] Although less pronounced in [4.4] systems compared to [6.6] systems due to ring strain, this interaction provides
    
    
    1.4–2.0 kcal/mol of stabilization per anomeric interaction.
  • The 3-OH Influence (Critical Insight): The hydroxyl group at C3 is not passive. In the open chain, it is a free H-bond donor. In the spiro form, it can form an intramolecular hydrogen bond with the oxygen of the opposing ring (O7). This IMHB can lock the conformation and add 2–5 kcal/mol of stability, making the 3-ol significantly more stable than the parent unsubstituted spiroketal.

Comparative Performance Data

The following data contrasts the physicochemical behavior of the isolated spiroketal against the open-chain ketone.

Feature1,7-Dioxaspiro[4.4]nonan-3-olOpen-Chain (Dihydroxy Ketone)Stability Driver
Thermodynamic State Ground State (Global Minimum)High Energy IntermediateEntropy + Anomeric Effect
Hydrolytic Stability High (pH 4–10)N/A (Transient)Steric shielding of acetal center
Chemical Shift (

)
Sprio-C: 105–115 ppm Carbonyl-C: ~210 ppm Hybridization (

vs

)
Redox Susceptibility Resistant to mild oxidationSusceptible (Alcohol

Aldehyde)
Cyclic protection
Solvent Compatibility Stable in non-polar/polar aproticEquilibrates in protic acidHydrophobic effect
Energy Landscape Visualization

The spiroketal sits in a deep potential energy well. Reversion to the open chain requires overcoming a significant activation energy barrier, typically requiring strong aqueous acid and heat.

EnergyProfile Start Open Chain (High Enthalpy) TS Oxocarbenium TS Start->TS  Activation End Spiroketal (Low Enthalpy) TS->End  Relaxation

Figure 2: Qualitative energy landscape. The spiroketal represents the thermodynamic product.[1]

Experimental Protocols (Self-Validating)

To verify the stability and structure of your specific 1,7-dioxaspiro[4.4]nonan-3-ol derivative, use the following protocols.

Protocol A: Determination of via NMR Titration

Objective: Quantify the ratio of Spiro vs. Open-chain forms in solution.

  • Sample Prep: Dissolve 10 mg of the substrate in 0.6 mL of

    
     (Acetonitrile-d3).
    
  • Acid Challenge: Record the initial

    
     and 
    
    
    
    NMR.
  • Titration: Add

    
     containing 1% 
    
    
    
    in 10
    
    
    increments.
  • Observation:

    • Spiro Signal: Look for the disappearance of the ketal carbon signal at ~110 ppm .

    • Open Chain Signal: Look for the emergence of the ketone carbonyl signal at ~210 ppm .

  • Validation: If the signal at 110 ppm persists despite 10% water/acid content, the spiroketal is kinetically locked and highly stable.

Protocol B: Intramolecular H-Bond Validation (Dilution Study)

Objective: Confirm if the 3-OH is stabilizing the spiro form via internal bonding.

  • Method: Prepare a concentration series of the spiroketal in

    
     (100 mM, 10 mM, 1 mM).
    
  • Measurement: Monitor the chemical shift of the hydroxyl proton (

    
    ).
    
  • Interpretation:

    • Shift Changes: If

      
       shifts upfield (lower ppm) upon dilution, the H-bond is intermolecular (dimers).
      
    • No Shift: If

      
       remains constant across dilutions, the H-bond is intramolecular  (stabilizing the spiro scaffold).
      
    • Result: For 1,7-dioxaspiro[4.4]nonan-3-ol, a constant shift indicates high structural rigidity and superior stability compared to non-H-bonded analogs.

References

  • Deslongchamps, P. Stereoelectronic Effects in Organic Chemistry. Pergamon Press, 1983.[6] (Foundational text on the anomeric effect).

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661.

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies.[7] Chemical Reviews, 105(12), 4406–4440.

  • Brimble, M. A., & Fares, F. A. (1999). Synthesis of the spiroketal ring system of the spongistatins. Tetrahedron, 55(36), 10879-10898. (Demonstrates 3-OH H-bonding influence).

  • Smith, A. B., et al. (2001).[7] Spongistatin Synthetic Studies. Angewandte Chemie International Edition, 40(1), 191-196.

Sources

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